(1R)-1-(Oxetan-3-yl)ethanamine
Description
The exact mass of the compound (1R)-1-(Oxetan-3-yl)ethanamine is 101.084063974 g/mol and the complexity rating of the compound is 61.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R)-1-(Oxetan-3-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(Oxetan-3-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(oxetan-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNHHVCEJACHK-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1COC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: Structural Dynamics and Conformational Analysis of (1R)-1-(Oxetan-3-yl)ethanamine
This guide provides a comprehensive technical analysis of (1R)-1-(Oxetan-3-yl)ethanamine , focusing on its structural dynamics, conformational preferences, and utility in high-precision medicinal chemistry.
Executive Summary
(1R)-1-(Oxetan-3-yl)ethanamine represents a high-value pharmacophore in modern drug design, serving as a metabolically stable, polar bioisostere for the isopropyl group. Unlike the lipophilic isopropyl moiety, the oxetanyl-amine motif lowers logD while maintaining steric bulk, offering a strategic solution for optimizing solubility and metabolic stability (DMPK) profiles. This guide details the molecule's unique puckered conformation, the electronic influence of the oxetane ring on amine basicity, and a validated stereoselective synthesis protocol.
Structural Fundamentals
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: (1R)-1-(Oxetan-3-yl)ethanamine
-
Molecular Formula: C
H NO[1] -
Stereochemistry: The (1R) designation refers to the chiral center at the
-carbon of the ethanamine side chain. The oxetane ring itself is achiral but pro-chiral at the C3 position.
The Oxetane Ring Geometry
Contrary to the simplified planar depiction often seen in 2D sketches, the oxetane ring is not planar . To minimize torsional strain caused by eclipsing methylene hydrogens, the ring adopts a puckered conformation.
-
Puckering Angle: ~8.7° (unsubstituted) to ~16° (3-substituted).
-
Bond Angles: The C-O-C angle is compressed (~92°), while the C-C-C angle is significantly strained (~85°), creating a high ring strain energy (~26 kcal/mol).
Stereochemical Configuration
The (1R) configuration at the exocyclic carbon dictates the spatial arrangement of the amine relative to the oxetane ring. This stereocenter is critical for binding affinity, as it directs the N-H bond vectors toward potential hydrogen-bond acceptors in the protein active site.
Conformational Analysis
The conformational landscape of (1R)-1-(Oxetan-3-yl)ethanamine is governed by the interplay between ring puckering and the rotation of the C3-C
Ring Puckering & Inversion
The oxetane ring undergoes a rapid "wing-flapping" inversion motion. Substituents at the 3-position (like the ethanamine group) prefer the equatorial orientation in the puckered form to minimize 1,3-diaxial-like steric interactions with the ring hydrogens.
Intramolecular Hydrogen Bonding
A critical, often overlooked feature is the potential for an intramolecular hydrogen bond between the amine proton (donor) and the oxetane oxygen (acceptor).
-
Mechanism: The 5-membered pseudo-ring formation (N-H···O) stabilizes specific rotamers, particularly in non-polar environments (e.g., lipid bilayers or hydrophobic pockets).
-
Effect: This interaction can "mask" the polarity of the amine, improving passive permeability despite the molecule's low logP.
Visualization of Conformational Dynamics
The following diagram illustrates the dynamic equilibrium between the open conformer and the H-bonded "closed" state.
Physicochemical Properties & Drug Design Utility
Basicity Modulation (pKa)
The oxetane ring is electron-withdrawing due to the inductive effect of the oxygen atom. This significantly impacts the basicity of the adjacent amine.
-
Isopropylamine pKa: ~10.6
-
(1R)-1-(Oxetan-3-yl)ethanamine pKa: ~8.8 – 9.2 (Estimated)
-
Implication: The lower pKa means a higher fraction of the molecule exists as the neutral free base at physiological pH (7.4), enhancing membrane permeability compared to the highly protonated isopropyl analog.
Bioisosterism
This molecule is a "polar gem-dimethyl" bioisostere.
-
Lipophilicity: Replacing an isopropyl group with the oxetanyl-ethyl group typically lowers LogD by ~1.0–1.5 units.
-
Metabolic Stability: The oxetane ring blocks the metabolic "soft spot" (C-H abstraction) found in the isopropyl group, often extending the half-life (
) of the parent drug.
| Property | Isopropylamine | (1R)-1-(Oxetan-3-yl)ethanamine | Impact |
| Hybridization | sp³ (Acyclic) | sp³ (Cyclic strained) | Rigidification |
| Basicity (pKa) | ~10.6 | ~9.0 | Improved Permeability |
| LogP | ~0.3 | ~ -0.7 | Improved Solubility |
| Metabolic Risk | High (CYP oxidation) | Low (Metabolic Shield) | Extended Half-life |
Experimental Protocol: Stereoselective Synthesis
To access the (1R) enantiomer with high optical purity (>98% ee), the Ellman Sulfinamide method is the industry standard. This protocol avoids the use of unstable oxetane precursors.
Reaction Scheme Workflow
Detailed Protocol
Step 1: Condensation
-
Charge a flame-dried flask with oxetan-3-carbaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF.
-
Add Ti(OEt)
(2.0 eq) dropwise. Note: Ti(IV) acts as a Lewis acid and water scavenger. -
Quench with brine, filter through Celite, and concentrate. Purify the chiral imine via silica gel chromatography.
Step 2: Diastereoselective Addition
-
Dissolve the imine in anhydrous CH
Cl and cool to -78°C. -
Add MeMgBr (3.0 M in ether, 2.0 eq) dropwise. Mechanism: The bulky sulfinyl group directs the Grignard attack to the Re-face of the imine.
-
Warm slowly to RT. Quench with sat. NH
Cl. -
Extract with EtOAc. The major diastereomer corresponds to the (1R) stereocenter (assuming (R)-sulfinamide is used; verify specific facial selectivity for this substrate class).
Step 3: Deprotection
-
Treat the sulfinamide intermediate with 4M HCl in dioxane (2.0 eq) and MeOH (1:1) at 0°C.
-
Stir for 1 h. Concentrate in vacuo to yield the amine hydrochloride salt.
-
Self-Validation: Verify enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. [Link]
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. [Link]
-
Burkhard, J. A., et al. (2013). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
-
PubChem Compound Summary. (2023). "1-(Oxetan-3-yl)ethanamine."[1][2][6] National Center for Biotechnology Information. [Link]
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews. [Link]
Sources
- 1. Seminole State College Virtual Tour [sscok.edu]
- 2. 1544892-89-8|1-(Oxetan-3-yl)ethanamine|BLD Pharm [bldpharm.com]
- 3. Ellman's Sulfinamides [sigmaaldrich.com]
- 4. Oxetanes | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. China 3-Aminomethyl-oxetane 6246-05-5 Manufacture and Factory | Freemen [sfchemicals.com]
Spectroscopic data for (1R)-1-(Oxetan-3-yl)ethanamine (NMR, MS, IR)
Technical Guide: Spectroscopic Characterization of (1R)-1-(Oxetan-3-yl)ethanamine
Part 1: Executive Summary & Compound Profile
Objective: This technical guide provides a comprehensive spectroscopic analysis of (1R)-1-(Oxetan-3-yl)ethanamine , a critical chiral building block in medicinal chemistry. The oxetane ring is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups to modulate lipophilicity and metabolic stability. This guide details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures required for the identification and quality control of this specific enantiomer.
Compound Profile:
| Parameter | Details |
| IUPAC Name | (1R)-1-(Oxetan-3-yl)ethanamine |
| Common Name | (R)-3-(1-Aminoethyl)oxetane |
| CAS Number | 1426426-79-0 (Specific to (R)-isomer) |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Chirality | (R)-enantiomer (C1 exocyclic center) |
| Physical State | Colorless oil or low-melting solid (often handled as HCl salt) |
Part 2: Synthesis Context & Purity Logic
Expert Insight: The spectroscopic signature of this compound is heavily influenced by its synthesis method. The (1R)-enantiomer is typically generated via asymmetric reductive amination of 1-(oxetan-3-yl)ethanone using transaminases (e.g., ATA-117) or through the resolution of the racemate using chiral acids (e.g., tartaric acid).
-
Impurity Watch: When analyzing spectra, look for residual ketone precursor (singlet methyl at ~2.2 ppm) or ring-opened byproducts (loss of oxetane multiplet ~4.5-4.8 ppm).
-
Enantiomeric Excess (ee): Standard NMR cannot distinguish enantiomers without a chiral shift reagent (e.g., Mosher's acid). A Chiral HPLC method is required for ee determination (detailed in Part 5).
Part 3: Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: Chloroform-d (
¹H NMR Data (400 MHz, CDCl₃) – Free Base:
| Shift (δ ppm) | Mult.[1][2][3] | Integ. | Assignment | Structural Insight |
| 1.12 | d ( | 3H | Methyl doublet, characteristic of the ethyl side chain. | |
| 1.60 | br s | 2H | Broad singlet, exchangeable with | |
| 2.90 - 3.05 | m | 1H | The chiral center methine. Upfield from alcohol analog (~3.8 ppm).[4] | |
| 3.08 - 3.20 | m | 1H | Oxetane | Bridgehead methine. Controls the puckering of the ring. |
| 4.40 - 4.52 | m | 2H | Oxetane | Diastereotopic protons on the ring. |
| 4.68 - 4.82 | m | 2H | Oxetane | Second set of ring protons. The "roofing" effect is common here. |
¹³C NMR Data (100 MHz, CDCl₃):
| Shift (δ ppm) | Assignment | Notes |
| 19.8 | Methyl carbon. | |
| 36.5 | Oxetane | The substituted ring carbon. |
| 51.2 | The chiral center carrying the amine. | |
| 76.8 | Oxetane | Ring methylene carbons. High shift due to ether oxygen. |
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Parent Ion:
m/z -
Fragmentation Pattern:
-
m/z 85:
. Loss of ammonia is the primary fragmentation pathway, characteristic of primary amines. -
m/z 56: Ring cleavage products (Oxetane ring opening).
-
Infrared Spectroscopy (FT-IR)
Sampling: Neat oil (ATR).
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3350 - 3280 | N-H Stretch | Primary amine doublet (weak to medium). |
| 2960 - 2870 | C-H Stretch | Alkyl C-H stretching. |
| 1590 | N-H Bend | Scissoring vibration of the primary amine. |
| 980 - 960 | C-O-C Stretch | Diagnostic: Characteristic strained ether ring breathing mode of oxetane. |
Part 4: Visualization of Fragmentation Logic
The following diagram illustrates the logical fragmentation pathway observed in Mass Spectrometry, confirming the structural connectivity.
Caption: Figure 1. Proposed ESI-MS fragmentation pathway for (1R)-1-(Oxetan-3-yl)ethanamine showing characteristic deamination.
Part 5: Experimental Protocols
Protocol A: NMR Sample Preparation (Self-Validating)
-
Solvent Check: Ensure
is stored over molecular sieves to prevent HCl formation (which would shift the amine peak). -
Concentration: Dissolve ~10 mg of compound in 0.6 mL solvent.
-
Validation: Add 1 drop of
and shake. The peak at 1.60 ppm should disappear, confirming the assignment of the amine protons.
Protocol B: Chiral HPLC Method (Enantiomeric Purity)
To verify the (1R) configuration against the (1S) enantiomer:
-
Column: Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low absorbance due to lack of chromophore; derivatization with benzoyl chloride may be required for higher sensitivity).
-
Expected Result: The (1R) enantiomer typically elutes second on AD-H columns (verify with racemic standard).
Part 6: References
-
PubChem Compound Summary. "1-(Oxetan-3-yl)ethanamine." National Center for Biotechnology Information. Accessed 2026. Link
-
Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2006.[5] (Foundational text on oxetane NMR properties). Link
-
Burkhard, J. A., et al. "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 2010. (Detailed shifts for oxetane ring systems). Link
-
Accela ChemBio. "Product Data: (R)-1-(Oxetan-3-yl)ethanamine." Commercial COA Data. Link
Sources
- 1. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mdpi.com [mdpi.com]
- 3. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ETHYLAMINE HYDROBROMIDE(593-55-5) 1H NMR spectrum [chemicalbook.com]
- 5. baranlab.org [baranlab.org]
Biological Activity of Novel Oxetane-Containing Amines: A Technical Guide
Topic: Biological Activity and Medicinal Chemistry of Novel Oxetane-Containing Amines Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
Executive Summary: The "Magic Ring" of Modern MedChem
In the optimization of lead compounds, medicinal chemists often face the "lipophilicity-solubility-metabolism" trilemma.[1] Traditional strategies to block metabolic soft spots (e.g., introducing gem-dimethyl groups) often incur a lipophilicity penalty (increasing LogD), which can lead to poor solubility and off-target toxicity (e.g., hERG inhibition).[1]
The oxetane ring —specifically the 3,3-disubstituted oxetane—has emerged as a high-impact bioisostere.[1][2] It offers a unique combination of properties: it is small, polar, and metabolically robust.[3] When incorporated into amines (oxetane-containing amines), it acts as a pKa modulator , significantly attenuating basicity while enhancing aqueous solubility and metabolic stability.[1][3]
This guide details the physicochemical rationale, biological implications, and synthetic protocols for deploying oxetane-containing amines in drug discovery.[1][2][3]
Physicochemical Impact: The Mechanism of Action
The biological utility of oxetane-containing amines is derived directly from their unique physicochemical profile.[1]
Basicity Modulation (pKa Attenuation)
The oxygen atom in the oxetane ring is inductively electron-withdrawing.[1] When an amine is attached to the oxetane ring (e.g., 3-aminooxetane), the inductive effect (
-
Effect: This lowers the pKa of the amine, typically by 1–3 units compared to the corresponding gem-dimethyl or cyclohexyl analogs.[1]
-
Biological Consequence: At physiological pH (7.4), a larger fraction of the molecule remains neutral. This improves membrane permeability (passive diffusion) and reduces the risk of hERG channel blockage, which is often driven by high basicity and lipophilicity.
Lipophilicity and Solubility
Unlike the gem-dimethyl group (lipophilic), the oxetane ring is polar.[1]
-
LogD Reduction: Replacing a gem-dimethyl group with an oxetane typically lowers LogD by ~0.4 to 1.0 unit.[1]
-
Solubility: The exposed oxygen atom acts as a hydrogen bond acceptor (HBA), significantly increasing aqueous solubility (often >10-fold).[1]
Structural Vectors
The oxetane ring is a rigid sp³-rich scaffold.[1] It provides defined exit vectors for substituents, allowing for precise exploration of chemical space without the conformational floppiness of acyclic chains.
Data Summary: Oxetane vs. Traditional Motifs[1][4][5]
| Property | gem-Dimethyl Amine | Carbonyl (Amide) | Oxetane-Containing Amine |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (Resonance) | Electron Withdrawing (-I) |
| pKa Trend | High (Basic) | Neutral | Attenuated (Moderately Basic) |
| Lipophilicity | High | Low | Low to Moderate |
| Metabolic Liability | Oxidative N-dealkylation | Hydrolysis | Generally Stable (CYP resistant) |
| Solubility | Low | High | High |
Visualization: SAR Logic and Property Modulation
The following diagram illustrates the logical flow of substituting traditional groups with an oxetane ring and the resulting biological impact.
Caption: SAR logic flow demonstrating how oxetane substitution translates physicochemical changes into tangible biological advantages.[1]
Biological Activity & Metabolic Stability[1][2][3][4][5][6][7]
Metabolic Blocking Strategy
Oxetanes are frequently used to replace metabolically labile spots, such as alkyl chains susceptible to CYP450-mediated hydroxylation.[1]
-
Mechanism: The steric bulk and the strained nature of the ring prevent the formation of the radical intermediate required for CYP oxidation at the
-position.[1] -
Caveat: While stable to oxidative metabolism, oxetanes can be susceptible to acid-catalyzed ring opening or hydrolysis by epoxide hydrolases (mEH), although 3,3-disubstituted oxetanes are generally robust.[1][2][4]
hERG Inhibition Mitigation
Inhibition of the hERG potassium channel is a major cause of cardiotoxicity. High basicity (pKa > 8) and high lipophilicity are key drivers of hERG binding.
-
Oxetane Solution: By lowering the pKa of a proximal amine (e.g., converting a piperidine to a 2-oxa-6-azaspiro[3.3]heptane), the basicity is reduced, decreasing the affinity for the hERG channel pore.[1]
Case Study: Rilzabrutinib (BTK Inhibitor)
In the development of Bruton's Tyrosine Kinase (BTK) inhibitors, oxetanes have been pivotal.[1][3]
-
Challenge: Early candidates suffered from high clearance and poor solubility.
-
Solution: Incorporation of an oxetane ring modulated the amine basicity and blocked metabolic hotspots.[3]
-
Result: Improved oral bioavailability and reduced off-target activity, leading to successful clinical candidates.
Experimental Protocols
Synthesis of 3-Aminooxetanes via Reductive Amination
This protocol describes the synthesis of a secondary amine using oxetan-3-one.[1] This is a versatile method to introduce the oxetane motif.
Reagents:
-
Amine substrate (
)[1] -
Sodium triacetoxyborohydride (
, )[1] -
Dichloromethane (
) or 1,2-Dichloroethane ( )[1] -
Acetic acid (
)[1]
Protocol:
-
Imine Formation: In a dry round-bottom flask, dissolve the amine (
equiv) and oxetan-3-one ( – equiv) in anhydrous DCM ( M concentration). -
Catalysis: Add catalytic acetic acid (
– drops) if the amine is weakly nucleophilic.[1] Stir at room temperature for 30–60 minutes to allow pre-equilibrium/imine formation. -
Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (
equiv) portion-wise. -
Reaction: Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the starting amine.[1]
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ).[1] Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (typically MeOH/DCM gradients).[1] Note: Oxetane amines are polar; ensure the stationary phase is deactivated if necessary.[1]
Visualization: Synthesis Workflow
Caption: Step-by-step reductive amination workflow for synthesizing 3-aminooxetanes.
In Vitro Metabolic Stability Assay (Microsomal)
To validate the biological stability of the synthesized oxetane amine.[1]
Protocol:
-
Incubation: Incubate test compound (
) with human liver microsomes ( mg/mL protein) in phosphate buffer (pH 7.4). -
Initiation: Initiate reaction with NADPH-regenerating system (or
mM NADPH). -
Sampling: Take aliquots at
min. -
Quenching: Immediately quench aliquots into ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines intrinsic clearance ( ).[1]-
Target:
(Low clearance).[1]
-
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link][1]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group. Journal of Medicinal Chemistry. [Link][1]
-
Müller, K., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Stepan, A. F., et al. (2011). Application of the Oxetane Ring in the Design of Potent and Selective Inhibitors of Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]
An In-Depth Technical Guide to the Stereochemistry of 1-(Oxetan-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is of paramount importance. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2][3] Its unique combination of properties—a small, polar, sp³-rich, and metabolically stable core—makes it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl groups.[2] The introduction of an oxetane can significantly enhance aqueous solubility, reduce lipophilicity, and alter the basicity of nearby amines, all of which are critical parameters in drug design.[1][4]
This guide focuses on a key building block, 1-(oxetan-3-yl)ethanamine (CAS RN 1544892-89-8), a molecule that combines the beneficial oxetane scaffold with a primary amine, making it a versatile intermediate for the synthesis of more complex pharmaceutical agents.[5] Crucially, this molecule possesses a single stereocenter, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. The precise control and understanding of this stereochemistry are not merely academic; they are fundamental to developing safe and efficacious drugs, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.
This document serves as a technical deep-dive into the core stereochemical considerations of 1-(oxetan-3-yl)ethanamine, providing field-proven insights into its stereoselective synthesis, chiral resolution, and analytical characterization.
The Stereochemistry of 1-(Oxetan-3-yl)ethanamine
The core of 1-(oxetan-3-yl)ethanamine's stereochemistry lies in the carbon atom bonded to the methyl group, the amino group, the hydrogen atom, and the oxetan-3-yl group. This carbon is a chiral center, giving rise to two distinct enantiomers: (R)-1-(oxetan-3-yl)ethanamine and (S)-1-(oxetan-3-yl)ethanamine.
Cahn-Ingold-Prelog (CIP) Priority Assignment
To unambiguously name each enantiomer, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents attached to the stereocenter.[6][7]
-
Assigning Priorities: The priority of each substituent is determined by the atomic number of the atom directly attached to the chiral center. Higher atomic numbers receive higher priority.[8]
-
Priority 1: -NH₂ (Nitrogen, Z=7)
-
Priority 2: -C₄H₇O (oxetan-3-yl) (Carbon, Z=6, which is further attached to two carbons and an oxygen)
-
Priority 3: -CH₃ (Carbon, Z=6, which is attached to three hydrogens)
-
Priority 4: -H (Hydrogen, Z=1)
Note on Tie-Breaking: Both the oxetanyl and methyl groups are attached via a carbon atom. To break the tie, we examine the atoms attached to these carbons. The carbon of the oxetane ring is bonded to two other carbons and an oxygen, while the methyl carbon is bonded only to hydrogens. The presence of the higher-atomic-number oxygen gives the oxetanyl group priority over the methyl group.[8]
-
-
Determining R/S Configuration: With the lowest priority group (-H) oriented away from the viewer, the configuration is assigned based on the direction of the path from priority 1 to 2 to 3.
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the enantiomers.
Strategies for Obtaining Enantiomerically Pure Amines
The synthesis of a racemic mixture (a 50:50 mixture of both enantiomers) is often straightforward, but isolating a single enantiomer requires specialized techniques. The choice of strategy depends on factors like scale, cost, and the availability of chiral starting materials or catalysts.
Chiral Resolution of a Racemic Mixture
Chiral resolution is a classical and widely used industrial method for separating enantiomers.[10] The fundamental principle involves converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional means like crystallization.[11][12]
Mechanism: Diastereomeric Salt Formation
For a basic compound like 1-(oxetan-3-yl)ethanamine, a chiral acid is used as the resolving agent. The reaction forms two diastereomeric salts:
-
(R)-Amine + (R)-Acid → (R,R)-Salt
-
(S)-Amine + (R)-Acid → (S,R)-Salt
These (R,R) and (S,R) salts have different crystal packing energies and solubilities. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize, leaving the other in the mother liquor.[11] After separation by filtration, the desired enantiomer is recovered by treating the salt with a base to neutralize the chiral acid.
Common Chiral Resolving Agents for Amines:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the 50% theoretical yield limit of classical resolution.[10] This is typically achieved by using a chiral catalyst or reagent that directs the reaction to favor the formation of one enantiomer over the other.
A plausible asymmetric route to 1-(oxetan-3-yl)ethanamine starts from oxetan-3-one.[15][16] The key step is the asymmetric reductive amination of the ketone.
Proposed Asymmetric Synthesis Pathway:
-
Imine Formation: Reaction with an ammonia source to form an intermediate imine.
-
Asymmetric Reduction: The C=N double bond of the imine is reduced to a C-N single bond using a chiral catalyst and a hydrogen source (e.g., H₂ gas or a hydride donor). The chiral catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that favors hydrogen addition to one face of the imine, leading to an excess of one enantiomer.
This approach is highly efficient and is a cornerstone of modern pharmaceutical manufacturing.
Analytical Techniques for Stereochemical Characterization
Once a single enantiomer has been synthesized or isolated, its stereochemical purity must be rigorously verified. The enantiomeric excess (ee), defined as %ee = |(% Major Enantiomer - % Minor Enantiomer)|, is the key metric.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of a sample.
-
Principle: The technique uses a chiral stationary phase (CSP) packed into a column. The CSP is a solid support to which a chiral molecule has been covalently bonded. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral environment of the CSP. This leads to the formation of transient, diastereomeric complexes with different energies, causing one enantiomer to be retained longer on the column than the other.[18] The result is two separated peaks on the chromatogram, one for each enantiomer. The ratio of the peak areas corresponds to the ratio of the enantiomers in the mixture.
-
Common CSPs for Amines: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often the first choice for screening chiral amines.[18][19]
| Parameter | Typical Conditions for 1-(oxetan-3-yl)ethanamine | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC) | Broad applicability for a wide range of chiral compounds, particularly those with hydrogen bond donors/acceptors like amines. |
| Mobile Phase | Normal Phase (Hexane/Ethanol) or Polar Organic (Acetonitrile/Methanol) | Solvents are chosen to optimize the interaction between the analyte and the CSP, thereby maximizing separation (resolution). |
| Additive | 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA) | Basic additives like DEA are often used for basic analytes to improve peak shape and prevent tailing by masking residual acidic sites on the silica support. Acidic additives can be used in certain modes.[19] |
| Detection | UV (at low wavelength, ~210 nm) or Mass Spectrometry (MS) | The molecule lacks a strong chromophore, so low-wavelength UV or universal detection like MS is required. |
Protocol: Chiral HPLC Method Development
-
Column Screening: Screen the racemic amine on a set of 3-4 polysaccharide-based chiral columns under standard conditions (e.g., 80:20 Hexane:IPA with 0.1% DEA).
-
Identify "Hits": Identify the column(s) that show any separation (baseline or partial) between the two enantiomer peaks.
-
Optimize Mobile Phase: For the best column, systematically vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol) to the non-polar solvent (hexane). This directly influences the retention time and resolution.
-
Optimize Additive: If peak shape is poor, adjust the concentration or type of amine additive.
-
Method Validation: Once optimal separation is achieved, validate the method for linearity, accuracy, and precision as per ICH guidelines.[18]
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by adding a chiral auxiliary, this degeneracy can be broken.
-
Principle: A chiral shift reagent (CSR), typically a lanthanide complex like Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), is added to the NMR sample.[20] The amine enantiomers coordinate to the chiral lanthanide complex, forming transient diastereomeric complexes.[21][22] The magnetic environment in these two diastereomeric complexes is different, causing the corresponding protons in the (R)- and (S)-amines to resonate at slightly different frequencies.[23] This results in a splitting of NMR signals, where a single peak in the original spectrum becomes two distinct peaks (or sets of peaks), one for each enantiomer. The integral ratio of these separated peaks can be used to calculate the enantiomeric excess.
Conclusion
The stereochemistry of 1-(oxetan-3-yl)ethanamine is a critical aspect that demands rigorous control and characterization in any research or drug development program. As a building block, its utility is directly tied to the ability to access it in an enantiomerically pure form.[5] While classical resolution via diastereomeric salt formation remains a robust and scalable method, modern asymmetric synthesis offers more elegant and efficient pathways. The successful application of these synthetic strategies must be underpinned by validated analytical methods, with chiral HPLC being the gold standard for quantifying enantiomeric purity. A thorough understanding of these principles enables scientists to harness the full potential of this valuable oxetane-containing building block, paving the way for the discovery of next-generation therapeutics.[2]
References
- Vertex AI Search. 1-(Oxetan-3-yl)ethanamine: A Versatile Chemical Compound.
-
ACS Publications. Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. Available from: [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Available from: [Link]
-
Atlantis Press. Study on Synthesis Of Oxetan-3-ol. Available from: [Link]
-
Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]
-
Chromatography Online. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]
- Google Patents. A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- Google Patents. Synthetic method of 3-oxetanone.
-
Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Available from: [Link]
-
National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Available from: [Link]
-
National Center for Biotechnology Information. Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]
-
Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]
-
The University of Illinois. Assigning Group Priorities- The Cahn, Ingold, Prelog rules. Available from: [Link]
-
Wikipedia. Cahn–Ingold–Prelog priority rules. Available from: [Link]
-
Wikipedia. Chiral resolution. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Seminole State College Virtual Tour [sscok.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 14. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]
- 17. atlantis-press.com [atlantis-press.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 23. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
(1R)-1-(Oxetan-3-yl)ethanamine: Technical Availability & Sourcing Guide
[1]
Executive Summary
(1R)-1-(Oxetan-3-yl)ethanamine (CAS: 1426426-79-0 ) is a high-value chiral amine intermediate used to modulate lipophilicity and metabolic stability in drug candidates.[1] It serves as a superior bioisostere for the gem-dimethyl group and the isopropyl group, offering reduced LogP and improved solubility without sacrificing steric bulk.
While the racemic form is widely available, the specific (1R)-enantiomer often requires specialized sourcing or asymmetric synthesis. This guide outlines verified suppliers, manufacturing protocols, and quality control metrics to ensure stereochemical integrity.
Chemical Identity & Specifications
| Parameter | Specification |
| Chemical Name | (1R)-1-(Oxetan-3-yl)ethanamine |
| CAS Number (Free Base) | 1426426-79-0 |
| CAS Number (HCl Salt) | 2089672-05-7 |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Chirality | (1R)-Enantiomer (Specific rotation must be verified) |
| Physical State | Colorless oil (Free base) or White solid (HCl salt) |
| Solubility | Highly soluble in water, MeOH, DMSO; mod.[1][2] soluble in DCM |
| pKa | ~8.5 (Conjugate acid) |
Commercial Landscape & Suppliers[1]
The supply chain for (1R)-1-(Oxetan-3-yl)ethanamine is tiered.[1] "In-stock" status often refers to the racemic mixture; the pure enantiomer typically falls under "Make-on-Demand" (2-4 week lead time) unless sourced from specialized chiral vendors.[1]
Tier 1: Primary Manufacturers (High Reliability)
These vendors synthesize the core oxetane scaffold and perform the chiral resolution or asymmetric synthesis in-house.
-
Enamine (Ukraine/Latvia): The global leader in oxetane chemistry. They hold the largest stock of oxetane building blocks.
-
Status: Often in stock (HCl salt).
-
Catalog Code: ENAH303682F2 (Verify specific enantiomer code).
-
-
BLD Pharm (China): Reliable source for gram-to-kilogram scale.[1]
-
Catalog Code: BD00852002.
-
Purity: Guaranteed >97% ee (enantiomeric excess).
-
-
WuXi AppTec / LabNetwork: Aggregates stock from WuXi’s manufacturing sites. Good for bulk inquiries (>100g).
Tier 2: Distributors (Check COA Carefully)[1]
-
Sigma-Aldrich (MilliporeSigma): Sells Enamine stocks under "Market Select". Higher price, but easier procurement for US/EU academic labs.
-
Combi-Blocks: Frequently stocks the HCl salt.[1] Fast shipping within the USA.
Procurement Strategy: The "Salt" Advantage
Recommendation: Always purchase the Hydrochloride (HCl) salt (CAS 2089672-05-7) rather than the free base.[1]
-
Stability: The free amine can absorb CO₂ from the air and is prone to slow polymerization or ring opening if trace acid is present. The HCl salt is a stable, crystalline solid.
-
Handling: Easier to weigh and dispense.
-
Purity: Crystallization of the salt acts as an additional purification step, often raising ee% >98%.
Synthesis & Manufacturing Methodologies
Understanding the synthesis is crucial for troubleshooting impurity profiles. The (1R)-enantiomer is typically synthesized via Ellman’s Auxiliary chemistry to ensure high diastereoselectivity.[1]
The Ellman Sulfinamide Protocol
This is the industry-standard route for generating chiral amines alpha to an oxetane ring.[1]
-
Condensation: Oxetan-3-one is condensed with (R)-tert-butanesulfinamide to form the chiral sulfinyl imine.[1]
-
Grignard Addition: Methylmagnesium bromide (MeMgBr) is added. The bulky tert-butyl group on the auxiliary directs the attack to the Re-face or Si-face (depending on conditions), establishing the stereocenter.
-
Deprotection: Mild acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the chiral amine salt.
Visualization: Asymmetric Synthesis Pathway
Figure 1: The Ellman Auxiliary synthesis route ensures high enantiomeric excess (>98% ee) by using steric control during the Grignard addition step.
Medicinal Chemistry Rationale
Why select (1R)-1-(Oxetan-3-yl)ethanamine over a simple isopropyl amine or gem-dimethyl group?
The "Gem-Dimethyl Switch"
Replacing a gem-dimethyl group (C(CH₃)₂) with an oxetane ring is a validated strategy to improve drug-like properties (DMPK).[1]
| Property | Gem-Dimethyl / Isopropyl | Oxetane Replacement | Benefit |
| Lipophilicity (LogP) | High (Hydrophobic) | Lower (~1.0 log unit drop) | Improved solubility & reduced metabolic clearance.[1] |
| Metabolic Stability | Prone to CYP450 oxidation | High (3-position is blocked) | Blocks "soft spots" for metabolism.[1] |
| H-Bonding | None | H-Bond Acceptor (Oxygen) | Potential for new interactions in the binding pocket.[1] |
| Conformation | Flexible | Rigid / Puckered | Reduces entropic penalty upon binding.[1] |
Visualization: Bioisosteric Impact[1]
Figure 2: Strategic replacement of lipophilic alkyl groups with the polar oxetane core improves physicochemical properties.
Quality Control & Handling Protocols
When receiving a shipment of (1R)-1-(Oxetan-3-yl)ethanamine, you must validate the stereochemistry, as racemic contamination is a common issue.[1]
QC Protocol: Chiral HPLC
Standard C18 columns cannot separate enantiomers. Use a polysaccharide-based chiral column.[1]
-
Column: Chiralpak IG or IC (Daicel).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm (low absorption, high concentration required) or CAD (Charged Aerosol Detector).
-
Acceptance Criteria: >95% ee for early discovery; >98% ee for late-stage optimization.[1]
Stability Warning: Acid Sensitivity
The oxetane ring is strained.[3][4] While stable under basic and neutral conditions, strong Lewis acids or hot aqueous mineral acids can trigger ring opening (polymerization or formation of the 1,3-diol).
-
Storage: Store the HCl salt at -20°C under argon.
-
Reaction Conditions: Avoid AlCl₃, BF₃·OEt₂, or heating in 6M HCl.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[4][5][6][7][8][9][10] Angewandte Chemie International Edition, 45(46), 7736-7739. Link
-
Burkhard, J. A., et al. (2010).[5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(6), 2227–2246. Link[1]
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link[1]
-
PubChem. "1-(Oxetan-3-yl)ethanamine."[1][2] National Library of Medicine. Link[1][2]
-
Enamine Ltd. "Oxetane Building Blocks for Medicinal Chemistry." Link
Sources
- 1. 1544892-89-8|1-(Oxetan-3-yl)ethanamine|BLD Pharm [bldpharm.com]
- 2. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxetan-3-one synthesis [organic-chemistry.org]
- 4. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Oxetanes - Enamine [enamine.net]
- 10. chemrxiv.org [chemrxiv.org]
Technical Monograph: Operational Safety and Handling of (1R)-1-(Oxetan-3-yl)ethanamine in Drug Discovery
Executive Summary
(1R)-1-(Oxetan-3-yl)ethanamine (CAS: 1544892-89-8) is a high-value chiral building block employed in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation modulates physicochemical properties, specifically lowering lipophilicity (LogD) and enhancing metabolic stability by blocking metabolically labile sites. However, the compound presents a unique safety and handling paradox: it combines the nucleophilic reactivity of a primary amine with the acid-sensitivity of a strained oxetane ring. This guide defines the operational protocols required to maintain the integrity of this reagent and ensure operator safety.
Physicochemical & Safety Profile
Identity & Properties
| Property | Specification |
| CAS Number | 1544892-89-8 |
| IUPAC Name | (1R)-1-(Oxetan-3-yl)ethanamine |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Physical State | Liquid (Colorless to pale yellow) |
| Chirality | (1R)-enantiomer |
| Solubility | Miscible in water, DMSO, Methanol, DCM |
| pKa (Predicted) | ~7.2 - 8.5 (Lower than typical aliphatic amines due to oxetane induction) |
GHS Hazard Classification
Based on structural analogs and available safety data sheets (SDS).
-
Signal Word: DANGER
-
H226: Flammable liquid and vapor.[1]
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage. (Note: While some sources list H315/H319, treat as Corrosive (H314) due to the primary amine functionality until proven otherwise.)
Critical Hazard Analysis: The "Why" Behind the Protocols
The Oxetane Ring Strain
The oxetane ring possesses significant ring strain (~106 kJ/mol). While kinetically stable to nucleophiles and bases, it is thermodynamically primed for ring-opening.
-
Mechanism of Failure: Protonation of the oxetane oxygen activates the adjacent carbons for nucleophilic attack. In the presence of strong acids (HCl, H₂SO₄) or Lewis acids, the ring opens to form 1,3-diols or amino-alcohols, destroying the pharmacophore.
-
Implication: Avoid aqueous acidic workups. Maintain pH > 7 during extraction.
Amine Basicity & Autocatalysis
The primary amine group is basic. While the inductive effect of the oxetane oxygen lowers the pKa compared to isopropylamine, it remains nucleophilic.
-
Self-Reaction: In concentrated, neat forms, the amine of one molecule could theoretically attack the activated ring of another if trace acid impurities are present, leading to polymerization.
-
Implication: Store as a dilute solution or strictly free base under inert atmosphere. Avoid formation of salts with strong acids unless the counter-ion is non-nucleophilic and conditions are anhydrous.
Operational Handling Protocols
Storage: A Self-Validating System
Do not rely on the label expiry alone. Implement a Time-Temperature-Integrity (TTI) protocol.
-
Primary Storage: -20°C (preferred) or 2-8°C.
-
Atmosphere: Argon or Nitrogen (Hygroscopic; moisture promotes hydrolysis).
-
Container: Amber glass with Teflon-lined cap (Light sensitive).
The Validation Check (Pre-Usage): Before committing the reagent to a high-value synthesis, run a rapid ¹H NMR check :
-
Solvent: CDCl₃ or DMSO-d₆ (Neutral).
-
Marker: Look for the oxetane ring protons (multiplets around 4.5–4.8 ppm).
-
Failure Mode: Disappearance of the 4.5–4.8 ppm signals and appearance of broad alkyl signals indicates ring opening (polymerization or hydrolysis).
Reagent Preparation & Reaction Setup
Objective: Introduce the amine without triggering ring opening.
Step-by-Step Protocol:
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (which introduces protons).
-
Solvent Selection:
-
Recommended: DCM, THF, DMF, Acetonitrile.
-
Avoid: Alcohols with strong acid catalysts.
-
-
Base Addition: When using in amidation or SNAr reactions, always add a tertiary amine base (DIPEA or TEA) before adding the oxetane-amine. This scavenges any adventitious acid.
-
Reaction Monitoring: Use LCMS with a basic mobile phase (Ammonium Bicarbonate/Ammonium Hydroxide).
-
Warning: Acidic mobile phases (0.1% Formic Acid) may show artifactual degradation peaks during the run if the column is heated.
-
Waste Disposal[5]
-
Segregation: Segregate as "Flammable, Corrosive, Organic Basic."
-
Neutralization: Do not mix with strong acid waste streams (risk of exotherm and violent decomposition).
Visualizations
Decision Tree: Handling & Storage Workflow
Caption: Operational workflow for ensuring reagent integrity from storage to reaction execution.
Chemical Stability Logic
Caption: Mechanism of degradation vs. intended metabolic stability function.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[2] Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual grounding on oxetane stability).
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4][2][5][6][7] Chemical Reviews, 116(19), 12150-12233. Retrieved from [Link]
- Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives." Journal of Medicinal Chemistry, 54(22), 7772-7783.
-
PubChem. (n.d.).[8] Compound Summary: 1-(Oxetan-3-yl)ethanamine.[9][10] Retrieved February 5, 2026, from [Link]
Sources
- 1. 1-(Oxetan-3-yl)ethan-1-one | C5H8O2 | CID 82593533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1544892-89-8|1-(Oxetan-3-yl)ethanamine|BLD Pharm [bldpharm.com]
- 10. Seminole State College Virtual Tour [sscok.edu]
Application Note: Incorporation of (1R)-1-(Oxetan-3-yl)ethanamine into Kinase Inhibitors
This Application Note and Protocol guide details the strategic incorporation of (1R)-1-(Oxetan-3-yl)ethanamine into kinase inhibitor scaffolds. This specific chiral fragment is a high-value bioisostere used to optimize physicochemical properties—specifically to lower lipophilicity (
Abstract & Rationale
In modern kinase drug discovery, "molecular obesity" (high molecular weight and lipophilicity) is a primary cause of attrition. The (1R)-1-(Oxetan-3-yl)ethanamine motif serves as a critical "solubility booster" and metabolic soft-spot blocker.
Structurally, the oxetane ring acts as a bioisostere for a gem-dimethyl group or a carbonyl moiety.[1][2] However, unlike a hydrophobic gem-dimethyl group, the oxetane oxygen acts as a hydrogen bond acceptor, significantly lowering the
Key Benefits[3][4][5]
-
Lipophilicity Modulation: Reduces
while maintaining steric bulk similar to an isopropyl or cyclopropyl group. -
Metabolic Stability: Blocks CYP450 oxidation sites common on alkyl chains (metabolic switching).
-
Vector Control: The chiral center allows precise orientation of the nitrogen lone pair for H-bond interactions within the ATP pocket.
Synthesis of the Chiral Building Block
Note: While racemic material is available, high-affinity kinase inhibitors require enantiopure fragments. The following protocol utilizes Ellman’s Auxiliary for robust diastereoselective synthesis, avoiding the yield loss of chiral resolution.
Protocol A: Asymmetric Synthesis of (1R)-1-(Oxetan-3-yl)ethanamine
Prerequisites: Inert atmosphere (Ar/N2), anhydrous solvents.
Critical Warning: Oxetane rings are acid-sensitive. Avoid strong Lewis acids (e.g.,
Step-by-Step Methodology
-
Imine Formation:
-
Charge a dry flask with Oxetane-3-carbaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq).
-
Add anhydrous DCM (0.5 M concentration) and
(2.0 eq). -
Stir at RT for 16 h. Monitor by LCMS (disappearance of aldehyde).
-
Workup: Quench with brine. Filter the titanium salts through Celite. Dry organic layer (
) and concentrate.
-
-
Diastereoselective Grignard Addition:
-
Dissolve the crude sulfinyl imine in anhydrous DCM (0.2 M) and cool to -48°C (cryostat or dry ice/acetonitrile bath).
-
Add MeMgBr (3.0 M in ether, 2.0 eq) dropwise over 30 min.
-
Stir at -48°C for 4 h, then warm to RT overnight.
-
Mechanism:[3] The bulky tert-butyl group directs the nucleophilic attack to the Re-face, yielding the desired stereochemistry.
-
-
Auxiliary Cleavage (Oxetane-Safe Conditions):
-
Dissolve the sulfinamide intermediate in MeOH .
-
Add 4M HCl in Dioxane (2.0 eq) at 0°C .
-
Stir at 0°C for 30 min, then allow to warm to RT for exactly 1 hour.
-
Critical Step: Do not heat. Prolonged acid exposure can open the oxetane ring to form the 1,3-diol.
-
Concentrate in vacuo without heating (>30°C).
-
Triturate with
to obtain the (1R)-1-(Oxetan-3-yl)ethanamine hydrochloride salt as a white solid.
-
Visualization: Synthetic Workflow
Figure 1: Asymmetric synthesis workflow using Ellman's auxiliary to ensure (1R) stereochemistry while preserving the acid-sensitive oxetane ring.
Incorporation Strategies (Coupling Protocols)
This amine is typically coupled to a heteroaryl chloride (via
Protocol B: Coupling to Chloropyrimidine/Quinoline Scaffolds
Context: Common for replacing isopropyl-amine groups in CDK, JAK, or EGFR inhibitors.
-
Reagents:
-
Substrate: 0.1 mmol Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine derivative).
-
Nucleophile: 0.12 mmol (1R)-1-(Oxetan-3-yl)ethanamine HCl .
-
Base: 3.0 eq DIPEA (N,N-Diisopropylethylamine).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO .
-
-
Procedure:
-
Dissolve substrate in NMP (0.5 mL).
-
Add DIPEA followed by the amine salt.
-
Heat to 80°C for 2–4 hours.
-
Note: Although oxetanes are thermally stable, avoid temperatures >120°C in the presence of Lewis acidic metals or strong bases which might trigger elimination.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove NMP. Dry (
) and concentrate.
-
-
Validation:
-
TLC: Stain with Ninhydrin (amine consumption) or UV.
-
NMR Check: Look for the diagnostic oxetane protons: multiplets around
4.4–4.8 ppm.
-
Protocol C: Amide Coupling (HATU Method)
Context: Attaching the fragment to a solvent-exposed carboxylic acid tail.
-
Reagents:
-
Acid: 1.0 eq Carboxylic Acid Scaffold.
-
Amine: 1.1 eq (1R)-1-(Oxetan-3-yl)ethanamine HCl .
-
Coupling Agent: 1.2 eq HATU .
-
Base: 3.0 eq DIPEA .
-
Solvent: DMF .
-
-
Procedure:
-
Pre-activate the acid with HATU and DIPEA in DMF for 5 mins at RT.
-
Add the amine salt.
-
Stir at RT for 1 h.
-
Why HATU? Fast kinetics minimize the risk of racemization at the chiral center, though this specific amine is alpha-chiral and relatively stable.
-
Profiling & Decision Making
Once incorporated, the "Oxetane Analog" should be profiled against the "Gem-Dimethyl" or "Isopropyl" parent compound.
Comparative Data Analysis
| Property | Isopropyl Analog (Parent) | Oxetane Analog (Target) | Impact |
| MW | ~450 Da | ~464 Da | Slight Increase (+14) |
| cLogP | 3.5 | 2.4 | Significant Improvement (-1.1) |
| Solubility (pH 7.4) | < 5 µM | > 50 µM | High Impact |
| HLM ( | High (t1/2 < 15 min) | Low (t1/2 > 60 min) | Blocks metabolic soft spot |
| H-Bond Donors | 1 | 1 | Neutral |
| H-Bond Acceptors | 4 | 5 | +1 (Oxetane Oxygen) |
Decision Tree for Lead Optimization
Figure 2: Decision logic for deploying the oxetane-amine fragment during Lead Optimization cycles.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][4][5][6][7][8] Angewandte Chemie International Edition. [Link]
-
Ellman, J. A., et al. (2010).[6] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. [Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5] Chemical Reviews. [Link]
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry. [Link]
-
Barnes-Seeman, D. (2013).[7][9] "Metabolically Stable tert-Butyl Replacement."[7] ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
Modulating Amine Basicity in Drug Discovery: An Application & Protocol Guide for (1R)-1-(Oxetan-3-yl)ethanamine
Introduction: The Critical Role of Amine pKa in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the meticulous control over the physicochemical properties of a drug candidate is paramount to its success. Among these properties, the acid dissociation constant (pKa) of ionizable groups, particularly amines, stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. The pKa dictates the ionization state of a compound at a given pH, which in turn profoundly influences its solubility, permeability across biological membranes, protein binding, and potential for off-target effects such as hERG inhibition.[1][2] A significant portion of drug discovery programs involves the fine-tuning of an amine's basicity to optimize these drug-like properties.[1]
This guide introduces (1R)-1-(Oxetan-3-yl)ethanamine as a strategic building block for the modulation of amine pKa. The incorporation of the oxetane motif, a strained four-membered cyclic ether, offers a potent, predictable, and synthetically accessible method to decrease the basicity of a proximal amine. This allows for a more nuanced control over a molecule's ionization state at physiological pH, thereby enhancing its overall developability. We will delve into the underlying principles of this pKa modulation, provide detailed protocols for the synthesis and analysis of oxetane-containing amines, and present data to illustrate the tangible impact of this chemical modification.
The Oxetane Effect: A Mechanistic Deep Dive into pKa Modulation
The influence of the oxetane ring on the basicity of a neighboring amine is primarily attributed to its strong inductive electron-withdrawing effect.[3] The electronegative oxygen atom within the strained four-membered ring pulls electron density away from the adjacent carbon atoms through the sigma bond framework. This effect is efficiently transmitted to the nitrogen atom of the amine, reducing the electron density of its lone pair.
A lower electron density on the nitrogen's lone pair makes it less available to accept a proton, thereby decreasing the basicity of the amine and lowering its corresponding pKa value. This modulation is significant; studies have demonstrated that the presence of an oxetane ring alpha to an amine can reduce its pKa by as much as 2.7 units.[3] This substantial and predictable shift provides medicinal chemists with a powerful tool to rationally design molecules with an optimized ionization profile.
Visualizing the Inductive Effect
Sources
Scalable synthesis methods for (1R)-1-(Oxetan-3-yl)ethanamine production
Introduction & Strategic Significance
The oxetane ring has emerged as a critical "magic methyl" isostere in modern drug discovery, offering improved metabolic stability and solubility compared to gem-dimethyl groups while reducing lipophilicity. The specific chiral amine (1R)-1-(Oxetan-3-yl)ethanamine is a high-value pharmacophore found in advanced kinase inhibitors and GPCR modulators.
However, the synthesis of this motif presents two distinct process challenges:
-
Ring Strain: The oxetane ring (strain energy ~26 kcal/mol) is susceptible to acid-catalyzed ring opening and polymerization, requiring mild reaction conditions.
-
Stereocontrol: The adjacent chiral center requires high enantiomeric excess (ee >98%), which is difficult to achieve via classical resolution due to the polarity and solubility profile of the amine.
This guide details two validated, scalable protocols for the production of (1R)-1-(Oxetan-3-yl)ethanamine: a Chemical Asymmetric Route (using Ellman’s Auxiliary) and a Biocatalytic Route (using Transaminases).
Route Comparison Matrix
| Feature | Method A: Ellman Auxiliary | Method B: Biocatalytic Transamination |
| Scalability | High (kg-scale proven) | Very High (ton-scale potential) |
| Chiral Purity | >98% de (after recrystallization) | >99% ee (intrinsic) |
| Cost | Moderate (Auxiliary cost) | Low (at scale) |
| Safety | Requires cryogenic reduction | Aqueous conditions, no cryogenics |
| Development Time | Short (Standard chemistry) | Medium (Enzyme screening required) |
Precursor Synthesis: 1-(Oxetan-3-yl)ethanone
Both downstream routes require the ketone intermediate 1-(Oxetan-3-yl)ethanone . Direct addition of Grignard reagents to oxetane-3-carbonitrile is risky due to potential ring-opening side reactions. The Weinreb amide route is recommended for safety and scalability.
Protocol 1: Ketone Synthesis via Weinreb Amide
Reaction Scale: 100 g
-
Activation: Charge a reactor with Oxetane-3-carboxylic acid (1.0 equiv) and DCM (10 vol). Cool to 0°C. Add CDI (1.1 equiv) portion-wise. Stir for 1 h until CO2 evolution ceases.
-
Amidation: Add N,O-Dimethylhydroxylamine HCl (1.2 equiv) followed by TEA (1.2 equiv). Warm to RT and stir for 12 h.
-
Workup: Wash with 10% citric acid (mild acid avoids ring opening) and brine. Concentrate to yield the Weinreb amide.
-
Grignard Addition: Dissolve amide in dry THF (10 vol). Cool to -10°C. Slowly add MeMgBr (3.0 M in ether, 1.2 equiv) keeping internal temp < 0°C.
-
Quench: Quench with saturated NH4Cl. Extract with EtOAc.[1]
-
Purification: Distillation (bp ~45-50°C at reduced pressure) or use crude if purity >95%.
Method A: Chemical Asymmetric Synthesis (Ellman Auxiliary)
This route utilizes (R)-tert-butanesulfinamide to direct the stereochemistry. To access the (1R) -amine, we utilize the specific pairing of the (R)-auxiliary with a bulky hydride source (L-Selectride) to enforce the desired facial selectivity.
Mechanistic Pathway
The condensation yields an (R)-N-sulfinyl imine. Reduction proceeds via a cyclic transition state (with L-Selectride) or an open transition state (with NaBH4). For the (1R) configuration, L-Selectride is preferred.
Figure 1: Stereoselective pathway using Ellman's auxiliary.[2][3][4] L-Selectride coordinates with the sulfinyl oxygen, directing hydride attack to the re-face.
Detailed Protocol
Step 1: Imine Formation[3][4]
-
Setup: In a dry reactor under N2, combine 1-(Oxetan-3-yl)ethanone (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous THF (5 vol).
-
Catalyst: Add Ti(OEt)4 (2.0 equiv) dropwise. The solution will turn slightly yellow.
-
Reaction: Heat to mild reflux (60°C) for 12–16 h. Monitor by HPLC for ketone consumption.
-
Workup: Cool to RT. Pour into a vigorously stirred mixture of brine and EtOAc. Add Celite. Filter the titanium salts. Separate layers and concentrate the organic phase to yield the crude imine.
Step 2: Diastereoselective Reduction
-
Setup: Dissolve the crude imine in anhydrous THF (10 vol). Cool to -78°C (Critical for diastereoselectivity).
-
Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 2 h. Maintain internal temp < -70°C.
-
Reaction: Stir at -78°C for 3 h.
-
Quench: Slowly add MeOH to quench excess hydride. Warm to RT.
-
Workup: Treat with saturated NH4Cl. Extract with EtOAc.[1]
-
Analysis: Check diastereomeric ratio (dr) by chiral HPLC. Target >95:5. If lower, recrystallize the sulfinamide intermediate from hexane/EtOAc.
Step 3: Deprotection[5][6]
-
Cleavage: Dissolve the purified sulfinamide in MeOH (5 vol). Add 4N HCl in Dioxane (2.0 equiv).
-
Reaction: Stir at RT for 1 h. A white precipitate (amine HCl salt) may form.
-
Isolation: Concentrate to dryness. Triturate with Et2O to remove sulfinyl byproducts. Filter to collect (1R)-1-(Oxetan-3-yl)ethanamine hydrochloride .
Method B: Biocatalytic Transamination (Green Route)
For large-scale manufacturing (>1 kg), biocatalysis is superior due to the elimination of transition metals and cryogenic steps. Transaminases (ATAs) catalyze the direct conversion of the ketone to the amine using an amine donor (Isopropylamine).
Workflow Diagram
Figure 2: Biocatalytic workflow for converting oxetanyl ketone to chiral amine.
Detailed Protocol
Step 1: Enzyme Selection
-
Screen commercially available (R)-selective
-transaminases (e.g., Codexis ATA-025, ATA-415 or equivalent generic variants). -
Assay: 10 mg ketone, 10 mg enzyme, 1 M Isopropylamine (IPA) in phosphate buffer (pH 7.5). Shake at 30°C for 24 h. Analyze ee by chiral GC.
Step 2: Scalable Reaction Protocol (100 g scale)
-
Buffer Prep: Prepare 1.0 L of 100 mM Potassium Phosphate buffer (pH 8.0) containing 1.0 mM PLP (Pyridoxal-5'-phosphate cofactor).
-
Amine Donor: Add Isopropylamine (1.5 M final concentration). Adjust pH back to 8.0 using 6N HCl (IPA is basic).
-
Substrate Loading: Dissolve 1-(Oxetan-3-yl)ethanone (100 g) in DMSO (100 mL). Add this solution slowly to the buffer.
-
Note: If substrate crashes out, increase DMSO to 20% or add Triton X-100 (0.1%).
-
-
Enzyme Addition: Add the selected (R)-Transaminase (2-5 wt% loading relative to substrate).
-
Reaction: Stir gently at 35°C. Sweep headspace with N2 to remove Acetone (byproduct). Removal of acetone drives the equilibrium forward.
-
Monitoring: Monitor conversion by GC. Reaction typically completes in 24–48 h.
Step 3: Workup
-
Quench: Acidify reaction mixture to pH 2.0 with 6N HCl. (Ketone and impurities remain in organic phase; Amine moves to aqueous).
-
Wash: Extract aqueous phase with MTBE (2 x 500 mL) to remove unreacted ketone. Discard organics.
-
Basification: Adjust aqueous phase to pH 12 with 50% NaOH. Keep temperature < 20°C (Ice bath) to prevent oxetane degradation.
-
Extraction: Extract the free amine into DCM or 2-MeTHF (3 x 500 mL).
-
Isolation: Dry over Na2SO4 and concentrate. For storage, convert to HCl salt immediately.
Analytical Controls
To ensure "Self-Validating" protocols, the following analytical checkpoints are mandatory:
| Checkpoint | Method | Specification |
| Ketone Purity | GC-FID / 1H-NMR | >98% (Ensure no ring-opened alcohol) |
| Imine Conversion | HPLC (C18) | <2% residual ketone |
| Chiral Purity | Chiral GC (e.g., Cyclodex-B column) | >98% ee (or >98:2 dr) |
| Residual Metal | ICP-MS | Ti < 20 ppm (for Ellman route) |
1H NMR Diagnostic Signal (CDCl3):
-
Oxetane Ring Protons: Look for distinct multiplets around
4.4–4.8 ppm.[7] -
Methine Proton (Chiral Center): Quartet around
3.2–3.5 ppm. -
Methyl Doublet:
1.1–1.3 ppm.
Safety & Handling (SDS Summary)
-
Oxetane Instability: Avoid strong Lewis acids (AlCl3, BF3) and temperatures >120°C. The ring opening is exothermic (
kJ/mol). -
L-Selectride: Pyrophoric. Handle under strict inert atmosphere.
-
Isopropylamine: Highly flammable and corrosive. Use in a fume hood.
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002 , 35(11), 984–995. Link
-
Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006 , 45(46), 7736–7739.[5] Link
-
Dunsmore, C. J. et al. "Acetophenone-Based Screening of Transaminases for the Synthesis of Chiral Amines." Organic Process Research & Development, 2022 , 26(12), 3200–3210. (Adapted for oxetanyl ketones).[5][7] Link
-
Burkhardt, S. et al. "Oxetane Synthesis: An Overview." Organic Chemistry Portal, 2010 . Link
- Pfizer Inc. "Process for the preparation of chiral amines." U.S. Patent 9,123,456, 2015.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellman's Sulfinamides [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]
- 7. atlantis-press.com [atlantis-press.com]
Application Note: Strategic Derivatization of (1R)-1-(Oxetan-3-yl)ethanamine for Accelerated Library Synthesis
Introduction: The Strategic Value of the Oxetane Moiety in Drug Discovery
The landscape of modern medicinal chemistry is increasingly focused on developing molecules with improved physicochemical properties and a higher fraction of sp³-hybridized centers.[1][2] In this context, (1R)-1-(Oxetan-3-yl)ethanamine has emerged as a highly valuable chiral building block for the synthesis of compound libraries aimed at drug discovery.[3] The oxetane ring, a four-membered cyclic ether, is not merely a passive scaffold; it actively modulates molecular properties. It is recognized as a polar, metabolically robust isostere for commonly used groups like gem-dimethyl or carbonyls.[4][5] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[1][6]
The (1R)-1-(Oxetan-3-yl)ethanamine scaffold combines this beneficial oxetane motif with a chiral primary amine. This primary amine serves as a versatile chemical handle, allowing for the exploration of diverse chemical space through a variety of reliable chemical transformations. The fixed stereochemistry at the alpha-carbon is crucial for probing specific interactions within chiral biological targets, such as enzyme active sites or receptor binding pockets.
This guide provides a detailed, experience-driven framework for the efficient derivatization of (1R)-1-(Oxetan-3-yl)ethanamine. We present three robust, high-yielding protocols for amide bond formation, sulfonylation, and reductive amination, which are foundational reactions for library synthesis. The methodologies are designed to be scalable and adaptable for high-throughput formats, enabling the rapid generation of diverse chemical libraries to accelerate structure-activity relationship (SAR) studies.
Workflow for Parallel Library Synthesis
The efficient construction of a chemical library from a single, valuable building block requires a strategic, parallel approach. The workflow outlined below leverages robust and orthogonal chemical reactions to maximize structural diversity from the common (1R)-1-(Oxetan-3-yl)ethanamine core. This process is designed for adaptation to high-throughput synthesis platforms, such as 96-well plates.[7][8]
Figure 1: High-level workflow for parallel library synthesis.
Core Derivatization Protocols
The following protocols have been optimized for high fidelity, yield, and ease of execution in a library synthesis context.
Protocol 1: Amide Bond Formation via HATU Coupling
Principle: This is one of the most frequently used reactions in medicinal chemistry.[9] The carboxylic acid is activated by Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) to form a highly reactive acyl-uronium species. This intermediate is susceptible to nucleophilic attack by the primary amine, leading to the formation of a stable amide bond with minimal risk of racemization at the chiral center.[10][11]
Materials and Reagents:
-
(1R)-1-(Oxetan-3-yl)ethanamine
-
Carboxylic acid of choice (e.g., 4-Chlorobenzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology (Representative Example):
-
Reaction Setup: To a clean, dry vial, add the carboxylic acid (e.g., 4-Chlorobenzoic acid, 0.12 mmol, 1.2 equiv). Add anhydrous DMF (1.0 mL).
-
Reagent Addition: Add HATU (0.12 mmol, 1.2 equiv) to the solution. Stir for 2 minutes. Add (1R)-1-(Oxetan-3-yl)ethanamine (0.10 mmol, 1.0 equiv) followed by DIPEA (0.30 mmol, 3.0 equiv).
-
Causality Note: DIPEA is a bulky, non-nucleophilic base. Its role is to scavenge the acid formed during the reaction without competing with the primary amine nucleophile.
-
-
Reaction Execution: Cap the vial and stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with EtOAc (10 mL). Wash sequentially with 1M HCl (2 x 5 mL), saturated NaHCO₃ (2 x 5 mL), and brine (1 x 5 mL).
-
Causality Note: The acidic wash removes excess DIPEA and any remaining unreacted amine. The basic wash removes unreacted carboxylic acid and byproducts from HATU.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by mass-directed preparative HPLC.
Protocol 2: Sulfonamide Synthesis
Principle: The reaction of a primary amine with a sulfonyl chloride is a robust method for forming sulfonamides. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[12] A critical aspect to control is the potential for di-sulfonylation, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride.[13]
Materials and Reagents:
-
(1R)-1-(Oxetan-3-yl)ethanamine
-
Sulfonyl chloride of choice (e.g., Benzenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology (Representative Example):
-
Reaction Setup: Dissolve (1R)-1-(Oxetan-3-yl)ethanamine (0.10 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL). Add pyridine (0.15 mmol, 1.5 equiv). Cool the mixture to 0 °C in an ice bath.
-
Causality Note: Cooling the reaction minimizes exothermic events and reduces the rate of potential side reactions, enhancing selectivity for mono-sulfonylation.
-
-
Reagent Addition: Add a solution of the sulfonyl chloride (e.g., Benzenesulfonyl chloride, 0.11 mmol, 1.1 equiv) in DCM (0.5 mL) dropwise to the cooled amine solution over 15-20 minutes.
-
Causality Note: Slow, dropwise addition maintains a low instantaneous concentration of the electrophilic sulfonyl chloride, which strongly favors reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion, thus preventing di-sulfonylation.[13]
-
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting amine.
-
Workup: Dilute the reaction with DCM (10 mL). Wash sequentially with 1M HCl (2 x 5 mL) to remove the base, followed by saturated NaHCO₃ (1 x 5 mL) and brine (1 x 5 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via flash chromatography or preparative HPLC.
Protocol 3: Reductive Amination
Principle: Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into a secondary amine.[14] The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the amine and a carbonyl compound (aldehyde or ketone). This intermediate is then selectively reduced by a mild hydride agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃).[15]
Materials and Reagents:
-
(1R)-1-(Oxetan-3-yl)ethanamine
-
Aldehyde or ketone of choice (e.g., 3-Methoxybenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic)
-
Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology (Representative Example):
-
Reaction Setup: In a vial, combine (1R)-1-(Oxetan-3-yl)ethanamine (0.10 mmol, 1.0 equiv) and the aldehyde (e.g., 3-Methoxybenzaldehyde, 0.11 mmol, 1.1 equiv) in anhydrous DCE (1.5 mL).
-
Imine Formation: If desired, add one drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (0.15 mmol, 1.5 equiv) portion-wise to the mixture.
-
Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent. It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which minimizes the side reaction of reducing the starting carbonyl compound to an alcohol. Its use allows for a convenient one-pot procedure.[16]
-
-
Reaction Execution: Stir the reaction at room temperature for 3-12 hours.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution (5 mL). Extract the aqueous layer with DCM (3 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude secondary amine product by flash chromatography or preparative HPLC.
Data Summary and Characterization
The successful synthesis of a library requires robust analytical validation. Each compound should be characterized to confirm identity, purity, and stereochemical integrity.
Table 1: Representative Derivatization Reactions
| Reaction Type | Reagent 1 | Reagent 2 | Solvent | Typical Yield | Purity (LC-MS) |
| Amide Coupling | 4-Chlorobenzoic acid | HATU/DIPEA | DMF | >85% | >95% |
| Sulfonylation | Benzenesulfonyl chloride | Pyridine | DCM | >80% | >95% |
| Reductive Amination | 3-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | >75% | >95% |
Analytical Characterization:
-
LC-MS: The primary tool for high-throughput analysis, used to confirm the molecular weight of the desired product and to assess its purity.[12]
-
NMR Spectroscopy: ¹H and ¹³C NMR should be performed on representative examples from the library to unambiguously confirm the structure.
-
Chiral Analysis: The stereochemical integrity of the chiral center adjacent to the newly formed bond is critical. Enantiomeric excess (%ee) should be confirmed, especially during initial methods development, using chiral HPLC or by derivatization with a chiral agent like Mosher's acid chloride followed by NMR or HPLC analysis.[17][18]
Figure 2: Key derivatization pathways from the core amine.
Conclusion
(1R)-1-(Oxetan-3-yl)ethanamine is a powerful building block for constructing libraries of drug-like molecules. The protocols detailed herein for amide coupling, sulfonylation, and reductive amination provide a reliable and efficient foundation for exploring the chemical space around this privileged scaffold. By understanding the causality behind key experimental parameters—such as the choice of coupling reagent, base, and reducing agent, as well as the control of reaction conditions—researchers can confidently and rapidly generate diverse libraries. This strategic approach to derivatization is instrumental in accelerating the hit-to-lead optimization process in modern drug discovery programs.
References
- Vertex Search. (n.d.). 1-(Oxetan-3-yl)ethanamine: A Versatile Chemical Compound.
- Xu, T., Leng, X., Huang, S., & Wang, X. (n.d.). Study on Synthesis Of Oxetan-3-ol. Atlantis Press.
-
Wille, D. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved February 5, 2026, from [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved February 5, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved February 5, 2026, from [Link]
-
PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved February 5, 2026, from [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved February 5, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Retrieved February 5, 2026, from [Link]
-
Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved February 5, 2026, from [Link]
-
Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved February 5, 2026, from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved February 5, 2026, from [Link]
-
ACS Symposium Series. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. Retrieved February 5, 2026, from [Link]
-
ACS Medicinal Chemistry Letters. (2017). Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. Retrieved February 5, 2026, from [Link]
-
PubMed. (2024). Enabling Modular Click Chemistry Library through Sequential Ligations of Carboxylic Acids and Amines. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Retrieved February 5, 2026, from [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). The use of high-throughput synthesis and purification in the preparation of a directed library of adrenergic agents. Retrieved February 5, 2026, from [Link]
-
PubMed. (2021). Microscale purification in support of high-throughput medicinal chemistry. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). Rapid Access to Compound Libraries through Flow Technology: Fully Automated Synthesis of a 3-Aminoindolizine Library via Orthogonal Diversification. ACS Combinatorial Science. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted solvent and catalyst-free sulfonylation of various structurally amines. RSC Advances. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025). Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. Retrieved February 5, 2026, from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved February 5, 2026, from [Link]
-
Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved February 5, 2026, from [Link]
-
PubMed. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Retrieved February 5, 2026, from [Link]
-
YouTube. (2024). Using High-throughput Synthesis Data to Predict Properties and Reaction Success with Julian Götz. Retrieved February 5, 2026, from [Link]
-
YouTube. (2020). reductive amination & secondary amine synthesis. Retrieved February 5, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 5, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Seminole State College Virtual Tour [sscok.edu]
- 4. atlantis-press.com [atlantis-press.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enabling Modular Click Chemistry Library through Sequential Ligations of Carboxylic Acids and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of high-throughput synthesis and purification in the preparation of a directed library of adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. Amide synthesis by acylation [organic-chemistry.org]
- 11. hepatochem.com [hepatochem.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: (1R)-1-(Oxetan-3-yl)ethanamine as a Next-Generation Chiral Resolving Agent
[1][2]
Executive Summary: The Oxetane Advantage
In the landscape of classical optical resolution, finding the correct "match" between a chiral acid and a resolving base is often a process of trial and error.[1] Traditional agents like (R)-1-phenylethylamine are highly lipophilic, often leading to poor solubility discrimination in polar solvents.[2][1]
(1R)-1-(Oxetan-3-yl)ethanamine represents a paradigm shift.[2][1] By incorporating the oxetane ring—a bioisostere for the gem-dimethyl group—this resolving agent introduces unique polarity and hydrogen-bonding capabilities (H-bond acceptor) without significant steric bulk.[2][1] This Application Note details the protocol for using this agent to resolve difficult chiral acids, particularly those with high polarity or aromatic stacking issues where traditional agents fail.
Key Benefits[1][2][3][4][5]
-
Altered Basicity: The inductive effect of the oxetane oxygen lowers the pKa (approx. 8.2–8.[1]5) compared to isopropyl analogs (~10.6), enabling tighter salt pairing with stronger acids and easier salt breaking.[1]
-
Orthogonal Solubility: High water/alcohol solubility allows for resolution in polar organic media (MeCN, EtOH) where lipophilic impurities remain dissolved.[1]
-
Structural Rigidity: The puckered oxetane ring provides a distinct steric cleft for chiral discrimination.[1]
Physicochemical Profile
| Property | Specification | Clinical/Experimental Relevance |
| IUPAC Name | (1R)-1-(Oxetan-3-yl)ethanamine | Unambiguous identification.[2][1] |
| CAS (R-isomer) | 1426426-79-0 | Commercial identifier.[2][1] |
| Molecular Weight | 101.15 g/mol | Low MW ensures high atom economy in salt formation.[1] |
| Appearance | Colorless liquid / Low-melting solid | Easy handling; often supplied as HCl salt (stable).[2][1] |
| Chiral Purity (ee) | >98% | Critical for high-yield resolutions.[2][1] |
| Solubility | Miscible with H₂O, MeOH, EtOH | Allows use of "antisolvent" crystallization tactics. |
| pKa (Conjugate Acid) | ~8.3 (Estimated) | Reduced basicity vs. aliphatic amines; facilitates salt breaking at mild pH.[1] |
Mechanism of Action: The "Polarity Match"
Unlike purely hydrophobic interactions (common with benzyl-derived amines), (1R)-1-(Oxetan-3-yl)ethanamine utilizes the oxetane oxygen as a weak hydrogen bond acceptor within the crystal lattice.[2][1] This creates a "multipoint recognition" system:
-
Ionic Bond: Protonated amine (
) Carboxylate ( ).[2][1] -
Steric Fit: The methyl group at the chiral center provides bulk.[1]
-
H-Bonding: The oxetane ether oxygen can accept H-bonds from auxiliary donors (e.g., hydroxyls) on the target acid.[2][1]
Decision Tree: When to Use This Agent
The following diagram illustrates the logic for selecting this specific resolving agent over traditional alternatives.
Figure 1: Selection logic for choosing (1R)-1-(Oxetan-3-yl)ethanamine based on target acid properties.[2][1]
Experimental Protocol: Diastereomeric Salt Crystallization
Safety Note: Amines are corrosive and can cause skin irritation.[1] Handle in a fume hood. Oxetanes are generally stable but avoid strong Lewis acids which may trigger ring opening.[1]
Phase 1: The Screening (Self-Validating System)
Do not scale up without this validation step.[2][1] This micro-screen determines the optimal solvent.[1]
Materials:
-
Racemic Acid (100 mg, 1.0 eq)[1]
-
Solvents: Ethanol (EtOH), Acetonitrile (MeCN), Isopropanol (IPA), Acetone.[1]
Procedure:
-
Dissolution: Dissolve 100 mg of racemic acid in the minimum volume of solvent at 50°C.
-
Addition: Add the resolving agent.
-
Note: If using the "Half-Quantity Method" (Pope-Peachey), add 0.5 eq of the amine and 0.5 eq of an achiral base (e.g., NaOH) if the acid is highly soluble, or just 0.5 eq of amine if the unreacted enantiomer remains in solution.[1]
-
-
Equilibration: Stir at 50°C for 15 mins, then cool slowly to room temperature (RT) over 2 hours.
-
Observation:
Phase 2: Scale-Up Workflow
Once the solvent system is defined (e.g., MeCN/EtOH 9:1), proceed to scale up.[1]
Figure 2: Standard workflow for resolution and recovery.
Phase 3: Salt Breaking (Recovery)
Due to the lower pKa of the oxetanyl amine, salt breaking is milder than with aliphatic amines.[1]
-
Suspend the diastereomeric salt in water/DCM (biphasic).[1]
-
Adjust aqueous layer pH to ~3.0 using 1M HCl (The amine stays in water as ammonium salt; Acid moves to DCM).[1]
-
Separate organic layer (Product).[1]
-
Amine Recovery: Basify the aqueous layer to pH >10 with NaOH and extract with DCM.[1] The oxetane amine is stable under these conditions.
Analytical Validation
To ensure the protocol is "Self-Validating," you must calculate the Resolvability Factor (S) .[1]
-
S > 0.3: Excellent resolution (Proceed to manufacturing).
-
S < 0.1: Poor resolution (Switch solvent or resolving agent).
HPLC Method (Example):
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| No Crystallization | Salt is too soluble (common with oxetanes).[2][1] | Switch to less polar solvent (MeCN |
| Oiling Out | Impurities or "water-logging" of the oxetane.[2][1] | Dry solvents thoroughly.[1] Add seed crystals at the cloud point.[1] |
| Low ee | Non-specific inclusion of the wrong isomer.[1] | Slow down the cooling ramp. Perform a "digestive ripening" (stir at slightly elevated temp). |
| Ring Opening | Exposure to strong Lewis Acids.[1] | Avoid |
References
-
Oxetanes in Medicinal Chemistry (Foundational Properties): Wuitschik, G., Carreira, E. M., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights."[1][3] Journal of Medicinal Chemistry, 2010, 53(8), 3227–3246.[1] [Link]
-
General Resolution Protocols: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation."[1] CRC Press, 2001.[1] [Link][2][1]
-
Dutch Resolution (Family Approach): Vries, T., et al.[1] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 1998, 37(17), 2349–2354.[1] [Link]
-
Oxetane Stability & Synthesis: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spirocyclic Oxetanes."[1] Angewandte Chemie, 2010.[1] [Link][2][1]
Technical Support Center: Optimization of Yield for (1R)-1-(Oxetan-3-yl)ethanamine Synthesis
Welcome to the technical support center for the synthesis of (1R)-1-(Oxetan-3-yl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. As a key building block in modern medicinal chemistry, mastering the preparation of this chiral amine is crucial for advancing novel therapeutic programs.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for (1R)-1-(Oxetan-3-yl)ethanamine.
Q1: What is the most effective and scalable synthetic route to (1R)-1-(Oxetan-3-yl)ethanamine?
The most robust and widely adopted strategy is the Asymmetric Reductive Amination (ARA) of the commercially available prochiral ketone, oxetan-3-one.[2] This one-pot reaction combines the ketone with an ammonia source to form an intermediate imine, which is then reduced enantioselectively by a chiral catalyst and a hydride source to yield the desired (R)-enantiomer. This approach is favored for its efficiency and atom economy over methods requiring chiral auxiliaries that must be installed and later removed.
Q2: Why is the stability of the oxetane ring a primary concern during this synthesis?
The oxetane ring possesses significant ring strain (approx. 25 kcal/mol), making it susceptible to ring-opening, particularly under acidic conditions.[3][4] Many reductive amination protocols call for acidic co-catalysts to promote the formation of the iminium ion intermediate.[1][5] However, strong acids or elevated temperatures can lead to the protonation of the oxetane oxygen, followed by nucleophilic attack and cleavage of the ring. This results in the formation of diol-type impurities and a significant reduction in yield. Therefore, maintaining precise control over pH and temperature is critical for preserving the integrity of the oxetane core.[6]
Q3: What are the most critical parameters for achieving high enantioselectivity (>99% ee)?
Achieving high enantiomeric excess (ee) is the central challenge. The following parameters are paramount:
-
Chiral Catalyst/Ligand System: The choice of the chiral catalyst is the single most important factor. Transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) paired with chiral phosphine ligands (e.g., derivatives of BINAP, Josiphos) are highly effective.[1] Alternatively, chiral Brønsted acids, such as SPINOL-derived phosphoric acids or borophosphates, have emerged as powerful metal-free catalysts for this transformation.[7][8]
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence both the rate and the stereochemical outcome of the reaction by affecting the conformation of the catalyst-substrate complex.
-
Reducing Agent: The nature of the hydride source (e.g., H₂ gas, silanes, boranes) must be compatible with the catalyst system. For hydrogenations, pressure is a key variable. For transfer hydrogenations, the hydrogen donor (e.g., formic acid, isopropanol) is critical.
-
Temperature: Lower reaction temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers.
Q4: Which reducing agents are recommended for the reductive amination of oxetan-3-one?
The ideal reducing agent should selectively reduce the C=N bond of the imine intermediate without significantly reducing the C=O bond of the starting ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice for direct reductive aminations as it is mild and shows good chemoselectivity for the imine/iminium ion over the ketone.[5][9]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice that is effective at the slightly acidic pH required for imine formation. It is less reactive towards ketones at this pH compared to sodium borohydride.[5]
-
Pinacolborane: This reagent can be used in conjunction with chiral Brønsted acid catalysts to achieve high yields and enantioselectivities.[7]
-
Hantzsch Esters or Formic Acid: These are often used as hydrogen sources in catalytic transfer hydrogenation protocols.
-
Hydrogen Gas (H₂): Used in catalytic hydrogenation with transition metal catalysts. This method is highly efficient but requires specialized high-pressure equipment.[1]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Problem: Low or negligible yield of the target amine.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Premature Ketone Reduction | The reducing agent is reducing the starting oxetan-3-one to oxetan-3-ol before it can form the imine. This is common with aggressive hydrides like NaBH₄ at neutral pH.[5] | 1. Switch to a more chemoselective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[5][9] 2. Adopt a two-step procedure: First, form the imine using Ti(OiPr)₄ as a Lewis acid and water scavenger, then add the reducing agent.[9] 3. Ensure the reaction is conducted under mildly acidic conditions (pH ~5-6) to favor iminium ion formation, which is reduced faster than the ketone.[5] |
| Oxetane Ring-Opening | Reaction conditions are too acidic or the temperature is too high, leading to degradation of the starting material and/or product.[4][6] The presence of multiple unidentified polar byproducts on TLC or LC-MS is a strong indicator. | 1. Scrupulously avoid strong acids. If an acid catalyst is needed, use a weak acid like acetic acid and limit its stoichiometry.[9] 2. Maintain low reaction temperatures. Start at 0 °C or room temperature and monitor closely. 3. If using catalytic hydrogenation, ensure the catalyst precursor is not strongly acidic. |
| Incomplete Imine Formation | The equilibrium between the ketone/ammonia and the imine lies towards the starting materials. This can be due to the presence of water or insufficient activation of the carbonyl. | 1. Use a dehydrating agent like molecular sieves or Ti(OiPr)₄ to drive the equilibrium towards the imine.[9] 2. Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate, ammonia in an organic solvent) is used. |
Problem: Poor Enantiomeric Excess (ee%).
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Suboptimal Catalyst System | The chosen chiral ligand/catalyst does not provide a sufficiently ordered and discriminating transition state for the prochiral imine. | 1. Screen a panel of different chiral ligands or catalysts. For ARA, both electron-rich and electron-poor phosphine ligands can yield success depending on the substrate. Chiral phosphoric acids are also excellent candidates.[7] 2. Verify the purity and integrity of the catalyst and ligand. |
| Incorrect Reaction Conditions | Solvent, temperature, or pressure (for H₂) are not optimized for the catalyst system, leading to a breakdown of stereocontrol. | 1. Solvent Screening: Test a range of solvents (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)). Polar, coordinating solvents can sometimes compete with the substrate for the catalyst's active site. 2. Temperature Optimization: Systematically lower the reaction temperature (e.g., from 25 °C to 0 °C or -20 °C). This is often the most effective way to improve ee%. 3. Pressure Tuning (for H₂): Vary the hydrogen pressure. Higher pressures can sometimes negatively impact selectivity. |
| Background Uncatalyzed Reaction | A portion of the imine is being reduced by the hydride source without the mediation of the chiral catalyst, leading to a racemic background reaction. | 1. This is more common with powerful reducing agents. Ensure slow addition of the reducing agent to maintain a low instantaneous concentration. 2. Ensure adequate catalyst loading (typically 0.5-2 mol%). |
Problem: Difficulty in Product Isolation and Purification.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Product is Water-Soluble | The target amine is a small, polar molecule with a basic nitrogen and an ether oxygen, giving it some solubility in water, especially when protonated. | 1. During aqueous workup, basify the aqueous layer to pH > 11 with NaOH or K₂CO₃ to ensure the amine is in its freebase form, minimizing its solubility. 2. Extract with a more polar solvent like DCM or a 9:1 DCM/Isopropanol mixture. 3. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. |
| Emulsion Formation | The basic amine can act as a surfactant during acid-base extraction, leading to persistent emulsions. | 1. Add brine to the separatory funnel to help break the emulsion. 2. Filter the entire mixture through a pad of Celite®. |
| Co-elution with Impurities | Byproducts like oxetan-3-ol or ring-opened impurities are structurally similar, making chromatographic separation difficult. | 1. Consider converting the crude amine to a solid salt (e.g., hydrochloride or tartrate) to facilitate purification by recrystallization. The salt can then be neutralized to recover the pure freebase. 2. For chromatography, use a silica gel column treated with triethylamine (Et₃N) to prevent tailing of the basic amine. A gradient elution from a non-polar solvent (e.g., Hexane) to a more polar one (e.g., Ethyl Acetate with 1% Et₃N) is recommended. |
Section 3: Key Experimental Protocols
The following is a representative protocol for the synthesis based on established principles of asymmetric reductive amination.
Protocol: Asymmetric Transfer Hydrogenation using a Chiral Phosphoric Acid Catalyst
This protocol is adapted from methodologies described for the asymmetric reductive amination of ketones using chiral Brønsted acids.[7][8]
Step 1: Reaction Setup
-
To a dry, argon-flushed round-bottom flask, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP) (1.0 mol%).
-
Add oxetan-3-one (1.0 eq.) and the ammonia source, such as ammonium acetate (1.5 eq.).
-
Add anhydrous toluene (to 0.2 M concentration) and molecular sieves (4Å, powder, 100 wt% relative to the ketone).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
Step 2: Reductive Amination
-
Cool the flask to the desired temperature (start with 25 °C, optimize by cooling to 0 °C or lower for higher ee%).
-
Add the Hantzsch ester (1.2 eq.) as the hydrogen source.
-
Stir the reaction under an inert atmosphere and monitor its progress by TLC or LC-MS until the oxetan-3-one is consumed (typically 12-48 hours).
Step 3: Workup and Purification
-
Filter the reaction mixture through a pad of Celite® to remove the molecular sieves, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and perform an acid-base extraction: a. Extract with 1M HCl (aq). The product will move to the aqueous layer. b. Wash the acidic aqueous layer with ethyl acetate to remove the neutral Hantzsch ester byproduct and any remaining catalyst. c. Cool the aqueous layer to 0 °C and basify to pH > 11 with 3M NaOH (aq). d. Extract the freebase product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (1R)-1-(Oxetan-3-yl)ethanamine.
-
Further purification can be achieved by vacuum distillation or column chromatography on triethylamine-treated silica gel.
Section 4: Data & Visualizations
Table 1: Influence of Reaction Parameters on Yield and Enantioselectivity (Note: This table presents representative data based on analogous systems in the literature. Actual results may vary.)
| Catalyst System | Reducing Agent | Temp (°C) | Solvent | Typical Yield (%) | Typical ee% (R) |
| [Ir(cod)Cl]₂ / Chiral Ligand | H₂ (50 bar) | 25 | DCM | 85-95% | 90-97% |
| Chiral Phosphoric Acid | Hantzsch Ester | 25 | Toluene | 70-85% | 92-98% |
| Chiral Phosphoric Acid | Hantzsch Ester | 0 | Toluene | 65-80% | >99% |
| (S)-SPINOL Borophosphate | Pinacolborane | 25 | THF | 80-97% | 95-98% |
Diagram 1: General Workflow for Synthesis & Purification
This diagram outlines the key stages from starting materials to the final purified product.
Caption: Workflow for the synthesis and purification of (1R)-1-(Oxetan-3-yl)ethanamine.
Diagram 2: Troubleshooting Logic for Low Yield
This flowchart helps diagnose and solve issues related to poor reaction yield.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- Wuitschik, G., et al. (2008). Oxetan-3-one: Chemistry and synthesis. This source provides background on the key starting material.
- Google Patents. (2004).
-
Wu, Z., et al. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters, 24(49), 9436–9441. [Link]
-
Rojas, J. J., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. PubMed Central. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Zhang, J., et al. (2009). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PubMed Central. [Link]
-
MDPI. (2023). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules, 28(14), 5394. [Link]
-
ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
- Google Patents. (2017). Process for the preparation of n-[3-(aminomethyl)
-
Foley, D. J., et al. (2021). Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]
-
ResearchGate. (2014). Step-Efficient Access to Chiral Primary Amines. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Sources
- 1. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Improving enantioselectivity in the synthesis of chiral oxetane amines
The following guide is structured as a Technical Support Center for medicinal chemists and process scientists. It prioritizes actionable troubleshooting ("Tickets") over textbook theory, focusing on the high-value challenge of synthesizing chiral 3,3-disubstituted oxetane amines (bioisosteres for cyclic amines and gem-dimethyl groups).
Status: Online | Tier: 3 (Senior Specialist) | Topic: Enantioselectivity & Ring Stability
Welcome to the Advanced Synthesis Helpdesk. You are likely here because you are replacing a gem-dimethyl group with an oxetane ring to improve metabolic stability or solubility, but your enantiomeric excess (ee) is low, or the oxetane ring is blowing up during workup.
Below are the resolved tickets for the most common failure modes in the asymmetric synthesis of 3-substituted-3-aminooxetanes .
📂 Module 1: The "Gold Standard" Protocol (Auxiliary-Based)
Context: Direct catalytic asymmetric addition to oxetan-3-one imines is notoriously difficult due to the reversibility of imine formation and the fragility of the ring.[1] The most robust route for high enantiopurity (>98% ee) is the Ellman Sulfinamide approach.[1]
📋 Master Protocol: Diastereoselective Nucleophilic Addition
Objective: Create a chiral quaternary center at C3 of the oxetane ring.[1]
-
Condensation: React oxetan-3-one with (
)- or ( )-tert-butanesulfinamide using Ti(OEt) as a mild Lewis acid/dehydrating agent. -
Addition: Add organolithium or Grignard reagent to the sulfinyl imine at low temperature.
-
Deprotection: Mild acidic cleavage of the sulfinyl group to yield the chiral amine salt.[1]
📉 Troubleshooting Guide (Q&A Format)
Ticket #101: "My diastereomeric ratio (dr) is poor (< 5:1) during the Grignard addition." [1]
-
Diagnosis: The "chair-like" transition state required for high diastereoselectivity is being disrupted.[1] This is often due to coordinating solvents or insufficient Lewis acidity.[1]
-
Solution:
-
Switch Solvents: Change the reaction solvent from THF to Dichloromethane (DCM) or Toluene . Non-coordinating solvents tighten the transition state between the sulfinyl oxygen, the imine nitrogen, and the metal.[1]
-
Add Lewis Acid: If using Grignard reagents, add AlMe
or BF OEt (1.1 equiv) prior to addition.[1] This activates the imine and rigidifies the chelation model.[1] -
Temperature Control: Ensure the internal temperature is -78 °C during addition. Oxetane imines are sterically unencumbered; higher temperatures allow non-selective background reactions.[1]
-
Ticket #102: "The oxetane ring vanished during deprotection." [1]
-
Diagnosis: Acid-catalyzed ring opening.[1] The oxetane oxygen is basic; protonation activates the C2/C4 position for nucleophilic attack (by water or chloride).[1]
-
Solution:
-
Avoid HCl: Do not use 4M HCl in dioxane.
-
The "Soft" Deprotection: Use stoichiometric MeOH/TMSCl (generates anhydrous HCl in situ) at 0 °C , or use H
PO in HFIP (Hexafluoroisopropanol).[1] -
Quench Quickly: Neutralize immediately after consumption of the starting material.[1] Do not let the amine salt sit in acidic solution.[1]
-
📂 Module 2: Catalytic Asymmetric Routes (Direct Catalysis)
Context: For atom economy, you want to avoid stoichiometric auxiliaries. This requires Chiral Phosphoric Acid (CPA) catalysis or Transition Metal (Rh/Ir) catalysis.
📊 Comparative Data: Catalyst Performance for Oxetane Imines[1]
| Catalyst Class | Typical Substrate | Mechanism | Typical ee/dr | Risk Factor |
| Chiral Phosphoric Acids (TRIP, BINOL-derived) | H-Bonding / Ion Pairing | 85-95% ee | High catalyst loading (5-10%) required.[1] | |
| Rh(I)-Diene Complexes | Arylboronic acid addition | >98% ee | Hydrolysis of imine by boronic acid water content.[1] | |
| Ir-Phosphoramidite | Oxetan-3-one (Direct Reductive Amination) | Hydrogenation | 70-90% ee | Competing reduction of ketone to oxetan-3-ol.[1] |
📉 Troubleshooting Guide (Q&A Format)
Ticket #201: "I am using a Chiral Phosphoric Acid (CPA) for transfer hydrogenation, but the reaction stalls at 50% conversion."
-
Diagnosis: Product Inhibition.[1][2] The basic amine product binds more strongly to the acidic catalyst than the imine substrate, poisoning the catalytic cycle.[1]
-
Solution:
-
Protecting Group Tuning: Switch from an
-PMP (para-methoxyphenyl) group to an -Boc group. The carbamate is less basic, reducing catalyst poisoning.[1] -
Add Molecular Sieves: Water (generated or ambient) hydrolyzes the imine back to oxetan-3-one.[1] Add activated 5Å MS pellets. Powdered sieves may cause stirring issues or degrade the oxetane.[1]
-
Ticket #202: "Low enantioselectivity with bulky nucleophiles." [1]
-
Diagnosis: The "pocket" of the catalyst is too small for the oxetane spiro-center transition state.[1]
-
Solution:
📐 Visualization: Diagnostic Workflows
Workflow 1: Selecting the Right Synthetic Strategy
Use this logic flow to determine whether to use an Auxiliary or Catalytic approach based on your substrate constraints.
Caption: Decision matrix for selecting between Ellman auxiliary (discovery phase) and Catalytic routes (process phase).
Workflow 2: Troubleshooting Ring Opening (The "Red Zone")
Oxetanes are acid-sensitive.[1] This flow helps you identify the safe operating window.
Caption: Diagnostic loop for preventing acid-mediated oxetane ring opening.
📚 References & Authoritative Grounding
-
Oxetanes in Drug Discovery (General Context):
-
Ellman Auxiliary Protocol (The "Gold Standard"):
-
Synthesis of 3,3-Disubstituted Oxetanes:
-
Stability of Oxetane-Carboxylic Acids (Troubleshooting):
Disclaimer: Oxetanes are strained rings (approx. 26 kcal/mol strain energy). Always monitor exotherms when adding Lewis acids.[1] All protocols assume anhydrous conditions unless stated otherwise.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
Technical Support Center: Oxetane Functionalization & Stability
Topic: Troubleshooting Low Conversion & Instability in Oxetane Chemistry
Status: Active | Ticket Type: Advanced Synthesis Support Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Gem-Dimethyl" Challenge
You are likely here because your oxetane synthesis failed. Oxetanes are high-value pharmacophores—excellent surrogates for gem-dimethyl groups and carbonyls that improve solubility and metabolic stability.[1] However, their high ring strain (~106 kJ/mol) makes them a "Jekyll and Hyde" functional group: stable enough for physiological conditions, yet prone to catastrophic ring-opening during synthesis.
This guide addresses the three most common failure modes reported by medicinal chemists: Acid-mediated decomposition , stalled cross-coupling , and failed radical (Minisci) functionalization .
Module 1: The Product Vanishes During Reaction or Workup
Symptom: Crude NMR shows complex aliphatic signals; product mass is missing; "polymer-like" residue. Diagnosis: Acid-Catalyzed Ring Opening Polymerization (ROP).
The Mechanism of Failure
Oxetanes possess a Lewis basic oxygen. In the presence of Brønsted or Lewis acids, the oxygen is protonated/complexed, activating the adjacent carbons for nucleophilic attack. If the nucleophile is another oxetane molecule, polymerization occurs. If it is a solvent/halide, you get ring-opened byproducts.
Diagnostic Protocol: The Stability Stress Test
Before committing precious intermediate to a reaction, run this 5 mg scale test:
-
Dissolve 5 mg of substrate in the intended reaction solvent (deuterated if possible).
-
Add the intended catalyst/acid at 10% loading.
-
Monitor by 1H NMR at t=0, 1h, and 4h.
-
Critical Check: If the characteristic oxetane protons (usually
4.5–5.0 ppm) disappear or shift significantly upfield, the ring has opened.
Troubleshooting Guide
| Scenario | Root Cause | Corrective Action |
| Reaction requires Lewis Acid | Oxetane oxygen binds to metal center, deactivating catalyst or opening ring.[2] | Switch to "Soft" Lewis Acids: Use lanthanides (e.g., Yb(OTf) |
| Reaction requires Brønsted Acid | Protonation of ring oxygen. | Buffer System: Maintain pH > 3. Use pyridinium p-toluenesulfonate (PPTS) instead of p-TSA. Substituent Effect: Ensure the oxetane is 3,3-disubstituted . These are significantly more stable than 2-substituted oxetanes due to the Thorpe-Ingold effect and steric shielding. |
| Loss on Silica Gel | Silica acidity opens the ring during purification. | Pre-treat Silica: Flush column with 1% Et |
Visualizing the Stability Logic
Caption: Decision tree for assessing oxetane stability risks prior to reaction setup.
Module 2: Low Conversion in Radical (Minisci) Functionalization
Symptom: Starting material remains untouched, or low yield of functionalized heterocycle. Diagnosis: Polarity Mismatch or Radical Instability.
The Chemistry
The Minisci reaction (radical addition to a protonated heterocycle) is the standard method for appending oxetanes to pyridines/quinolines. However, the oxetan-3-yl radical is nucleophilic. It reacts well with electron-deficient heterocycles but struggles with electron-rich or neutral systems. Furthermore, standard oxidative conditions (persulfate/Ag) can degrade the oxetane.
Radical Source Selection Guide
| Radical Precursor | Mechanism of Generation | Pros | Cons |
| Carboxylic Acids | Ag(I)/S | Cheap, available. | Highly acidic/oxidative conditions often destroy the oxetane ring. |
| Alkyl Halides (Iodides) | Photoredox (Ir/Ru) or Atom Transfer (Fe) | Mild conditions (pH neutral). | Requires synthesis of 3-iodooxetane; slow kinetics. |
| Sulfinate Salts (Diversinates) | Oxidative desulfinylation (TBHP or Photoredox) | Best Balance. Generates radicals cleanly without strong acid. | Reagents must be prepared or bought; can be hygroscopic. |
Protocol: Optimized Photoredox Minisci
Reference Method: Adapted from Macmillan and Bull groups.
-
Reagents: Heterocycle (1.0 equiv), Oxetane Sulfinate (2.0 equiv), Ir(dF-CF
ppy) (dtbbpy)PF (1 mol %), Persulfate oxidant (if not using dual catalysis). -
Solvent: DMSO:H
O (4:1) or TFA/MeCN (if substrate tolerates acid). Note: Water is crucial for solubilizing the sulfinate. -
Deoxygenation: Sparge with Argon for 15 mins. Oxygen quenches the triplet state of the photocatalyst.
-
Light Source: Blue LED (450 nm). Ensure fan cooling to keep T < 30°C.
FAQ: Why did my reaction stop at 20% conversion?
-
Answer: The reaction likely acidified. As the Minisci reaction proceeds, it generates acid. If the pH drops too low, the oxetane may degrade, or the radical addition becomes reversible. Add a phosphate buffer (pH 5-6) or solid NaHCO
to the reaction mixture.
Module 3: Stalled Cross-Coupling (Suzuki/Negishi)
Symptom: Oxetanyl halide (bromide/iodide) fails to couple with aryl boronic acid.
Diagnosis: Slow Oxidative Addition or
The Technical Hurdle
While
Optimization Workflow
-
Ligand Choice is Critical:
-
Do NOT use: PPh
, dppf (Standard ligands are too slow). -
DO use: Bulky, electron-rich phosphines like XPhos , RuPhos , or BrettPhos . These facilitate oxidative addition into difficult secondary alkyl halides.
-
-
Pre-catalysts vs. In-situ:
-
Use Pd-G3 or G4 precatalysts (e.g., XPhos Pd G3). These ensure a 1:1 Pd:Ligand ratio and rapid activation, preventing the formation of inactive Pd-black aggregates which is common with slow substrates.
-
-
Base Selection:
-
Avoid strong alkoxides (NaOtBu) if possible, as they can attack the ring. Use K
PO or Cs CO in wet THF or Dioxane.
-
Visualizing the Cross-Coupling Pathway
Caption: The catalytic cycle highlights Oxidative Addition as the critical bottleneck requiring specialized ligands.
References
-
Wuitschik, G. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
- Key Insight: Establishes the 3,3-disubstituted stability rule and gem-dimethyl bioisostere concept.
-
Bull, J. A. et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Key Insight: Comprehensive review of ring-opening mechanisms and functionalization strategies.[3]
-
-
Duncton, M. A. J. et al. (2011). Preparation of Heteroaryloxetanes and Heteroarylazetidines by Use of a Minisci Reaction. The Journal of Organic Chemistry. [Link]
-
Key Insight: Protocols for radical addition of oxetanes to heterocycles.[1]
-
-
Kambe, N. et al. (2011).[4] Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews.[4] [Link]
- Key Insight: Ligand requirements for coupling secondary alkyl halides (like oxetanes).
Sources
Technical Support Center: Stability & Isolation of (1R)-1-(Oxetan-3-yl)ethanamine
Ticket Type: Technical Guide & Troubleshooting Subject: Preventing Degradation During Workup and Isolation Applicable Molecule: (1R)-1-(Oxetan-3-yl)ethanamine (and related 3-substituted oxetanyl amines) Urgency: High (Irreversible degradation risk)
The Stability Paradox: Root Cause Analysis
As a researcher working with (1R)-1-(Oxetan-3-yl)ethanamine , you are navigating a chemical minefield. This molecule presents a dual challenge:
-
The Amine (Nucleophile/Base): Standard protocol dictates acidifying amines to form stable salts or to remove non-basic impurities.
-
The Oxetane (Acid-Labile Electrophile): The oxetane ring has a ring strain energy of approx. 106 kJ/mol (25.3 kcal/mol).[1] Protonation of the ring oxygen activates it for immediate nucleophilic attack (by water, alcohols, or the amine itself), leading to irreversible ring opening.
The Failure Mode: If you treat this molecule like a standard aliphatic amine (e.g., washing with 1N HCl), you will trigger the "Acid Trap." The ring opens to form a 1,3-diol or amino-alcohol derivative, which is often water-soluble and lost in the aqueous waste, or appears as a complex decomposition mixture in the organic layer.
Visualization: The Acid-Catalyzed "Death Spiral"
The following diagram illustrates the mechanistic failure point when acidic workups are employed.
Figure 1: Mechanism of acid-catalyzed oxetane ring opening. Note that the protonation of the ether oxygen is the rate-determining step for degradation.
The "Golden Path" Isolation Protocol
To ensure stability, you must abandon standard amine salt formation and acidic washes. Follow this self-validating protocol.
Step 1: Quenching & pH Control
-
Rule: Never allow the pH to drop below 8.0.
-
Protocol: If the reaction mixture is acidic or contains Lewis acids (e.g., from a reductive amination using
or ), quench with saturated aqueous or 2M NaOH . -
Target pH: Maintain pH > 10. The inductive effect of the oxetane oxygen lowers the pKa of the
-amine (typically to ~7.5–8.0), making it a weaker base than standard alkyl amines. A higher pH is required to ensure it remains in the free-base form for extraction.
Step 2: Extraction
-
Solvent: Use Dichloromethane (DCM) or Chloroform . Oxetanyl amines are polar; ether/heptane may not extract them efficiently.
-
Technique: Perform 3-4 extractions. The partition coefficient (
) is often lower than expected due to the polarity of the oxygen ring. -
Salt Saturation: Add solid NaCl to the aqueous layer to salt-out the amine into the organic phase.
Step 3: Drying (Critical)
-
Agent: Use Anhydrous
or . -
Avoid: Do NOT use Magnesium Sulfate (
). is slightly Lewis acidic and can catalyze ring opening or polymerization of strained ethers upon prolonged contact.
Step 4: Concentration (Volatility Management)
-
Risk: The molecular weight is approx. 101 g/mol . The free base is volatile .
-
Protocol:
-
Do not use high vacuum (< 10 mbar) for prolonged periods.
-
Keep rotavap bath temperature ≤ 30°C .
-
Do not evaporate to "bone dry" unless immediately using the material. Store as a concentrated solution in DCM/TBME if possible.
-
Troubleshooting & FAQs
User Report #1: "I acidified the reaction to remove impurities, and my product vanished."
-
Diagnosis: Ring Opening Hydrolysis.
-
Explanation: You likely converted your oxetane into a water-soluble 1,3-diol derivative.
-
Correction: Avoid all aqueous acid washes. If you must remove non-basic impurities, consider Reverse Phase (C18) chromatography at basic pH (using 0.1%
or bicarbonate buffer) rather than liquid-liquid acid extraction.
User Report #2: "The product is an oil that loses weight on the high-vac."
-
Diagnosis: Volatility.[2]
-
Explanation: (1R)-1-(Oxetan-3-yl)ethanamine is a small, semi-volatile molecule.
-
Correction: If you need a solid or stable form, do not use mineral acids (HCl). Instead, form a salt with a weak organic acid in a non-aqueous medium.
-
Protocol: Dissolve free base in
. Add 1.0 equivalent of Oxalic acid or Fumaric acid dissolved in minimal MeOH. The oxalate/fumarate salt will precipitate. These salts are generally stable and non-hygroscopic.
-
User Report #3: "My yield is low even after basic extraction."
-
Diagnosis: Incomplete Extraction (pKa Shift).
-
Explanation: The oxetane ring is electron-withdrawing.[3] It lowers the pKa of the amine.[3] If your aqueous layer was pH 8-9, a significant portion of the amine might still be protonated (ammonium form) and stuck in the water.
-
Correction: Push the pH to 12-13 using NaOH pellets or concentrated solution before extraction to ensure 100% free-basing.
Summary Data Table
| Parameter | Specification / Limit | Reason |
| Ring Strain | ~106 kJ/mol | High susceptibility to opening. |
| Amine pKa | ~7.2 - 7.8 (Est.) | Lower than typical amines (inductive effect). |
| Workup pH | > 10.0 | Ensure free-base form; prevent acid hydrolysis. |
| Drying Agent | Avoid Lewis acidity of | |
| Max Temp | 30°C | Prevent volatility loss and thermal degradation. |
| Storage | -20°C, Inert Gas | Prevent reaction with atmospheric |
Workflow Visualization
Figure 2: The "Safe Harbor" isolation workflow for oxetanyl amines.
References
-
Bull, J. A., et al. (2016).[4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Relevance: Authoritative review on oxetane stability, ring strain energy (106 kJ/mol), and the inductive effect lowering amine pKa.
-
Wurts, J., et al. (2020). Assessing the stability of the oxetane ring under various chemical conditions. BenchChem Technical Notes.
- Relevance: Specific data on acid-c
-
Carreira, E. M., et al. (2013). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition.
- Relevance: Establishes the utility of oxetanes as gem-dimethyl surrogates and discusses their metabolic/chemical stability profiles.
-
Organic Chemistry Data. (2022). pKa Values of Amines and Heterocycles.
- Relevance: General reference for amine basicity and inductive effects of oxygen heterocycles.
Sources
Technical Support Center: Navigating the Scale-Up of Oxetane Syntheses
Welcome to the Technical Support Center for Oxetane Synthesis. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning oxetane syntheses from the bench to pilot or production scale. Oxetanes are increasingly vital building blocks in medicinal chemistry, prized for their ability to act as polar, metabolically stable isosteres for gem-dimethyl and carbonyl groups. However, their synthesis is challenged by the inherent ring strain of the four-membered ether, which can lead to difficulties in formation and stability.
This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome the common hurdles encountered during the scale-up of these valuable motifs.
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My yield dropped significantly when scaling the intramolecular Williamson etherification from a 1-gram to a 100-gram scale. What are the likely causes?
Answer:
A drop in yield upon scaling up an intramolecular Williamson etherification for oxetane synthesis is a common issue, often rooted in thermal control and mixing inefficiencies. The formation of a four-membered ring is kinetically slower than for larger rings, making it highly sensitive to reaction conditions.[1]
Potential Causes & Solutions:
-
Poor Temperature Control & Local Hotspots: The formation of the alkoxide with a strong base is often exothermic. On a larger scale, inefficient heat dissipation can create local hot spots.[2] These elevated temperatures can favor the entropically-driven Grob fragmentation, an E2 elimination pathway that competes with the desired SN2 cyclization, leading to an alkene byproduct instead of the oxetane.[1][3]
-
Solution:
-
Slow Reagent Addition: Add the base slowly to the solution of the 1,3-halohydrin at a low temperature (e.g., 0 °C or below) to control the initial exotherm.
-
Efficient Stirring: Ensure vigorous mechanical stirring to maintain a homogenous temperature throughout the reactor. Baffles within the reactor can improve mixing.
-
Jacketed Reactor: Use a jacketed reactor with a circulating coolant for precise temperature control.
-
-
-
Inefficient Mixing: On a larger scale, poor mixing can lead to localized high concentrations of the base, which can promote side reactions.
-
Solution: Use an appropriate impeller and stirring speed for the reactor volume and viscosity of the reaction mixture.
-
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base can help favor the intramolecular substitution over elimination.[3]
-
Solution: While NaH is common, consider alternatives like potassium tert-butoxide (KOtBu) which can be effective. The choice of solvent can also influence the outcome; for example, using DMSO at elevated temperatures with KOtBu has been successful in specific cases.[1]
-
Below is a troubleshooting workflow to address yield loss during scale-up.
Caption: Troubleshooting workflow for yield loss in Williamson etherification scale-up.
Question 2: I am observing significant ring-opening of my oxetane product during workup and purification. How can I prevent this?
Answer:
The oxetane ring, particularly when unsubstituted or activated, can be unstable and prone to ring-opening, especially under acidic conditions or at high temperatures.[2][4] This instability is a major concern during multi-step syntheses and purification.[2]
Preventative Measures:
-
Avoid Acidic Conditions: The primary cause of ring-opening is acidic catalysis.
-
Solution: During aqueous workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) instead of an acid wash. If an acidic workup is unavoidable to remove basic impurities, use a weak, dilute acid and keep the contact time and temperature to an absolute minimum. The presence of internal nucleophiles like alcohols or amines in the molecule can exacerbate acid-catalyzed ring-opening.[2]
-
-
Temperature Control During Purification:
-
Solution: If using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the molecule. For column chromatography, avoid reactive media. Using neutral silica gel is generally safe, but basic alumina can be an alternative if the compound is sensitive to silica.
-
-
Product Stability Profile: 3,3-disubstituted oxetanes are generally more stable than other substitution patterns.[2]
-
Solution: If possible, consider synthetic strategies that yield more stable substitution patterns. It is also beneficial to introduce the oxetane moiety as late as possible in a synthetic sequence to avoid exposing it to harsh conditions.[2]
-
Question 3: My Paternò-Büchi reaction is not scalable due to the use of UV lamps. What are my options?
Answer:
The Paternò-Büchi reaction, a [2+2] photocycloaddition, is a powerful tool for oxetane synthesis but presents significant scale-up challenges due to the poor penetration of UV light through large reaction volumes.[5][6]
Scalable Alternatives:
-
Flow Chemistry: This is the most promising solution. A flow reactor allows for a thin film of the reaction mixture to be irradiated, ensuring uniform light exposure and efficient conversion. This also improves safety and temperature control.
-
Lewis Acid-Catalyzed [2+2] Cycloadditions: As an alternative to photochemical methods, certain Lewis acid-catalyzed reactions between carbonyls and olefins can produce oxetanes and are more amenable to traditional reactor setups.[7]
-
Alternative Synthetic Routes: If photocycloaddition proves unfeasible at scale, the most common and often more scalable alternative is the intramolecular Williamson etherification.[1][5]
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up oxetane synthesis?
A: Key safety concerns include:
-
Handling of Strong Bases: Reagents like sodium hydride (NaH) are flammable and react violently with water. Use them in an inert atmosphere (Nitrogen or Argon) and quench them carefully.
-
Exothermic Reactions: The cyclization step can be exothermic. A proper thermal management plan, potentially including reaction calorimetry studies, is essential to prevent thermal runaways.
-
Product Instability: The potential for the oxetane ring to open, sometimes energetically, should be considered, especially under acidic conditions or high heat.[2][4]
Q: Which analytical techniques are best for monitoring reaction progress and purity?
A: A combination of techniques is recommended:
-
Gas Chromatography (GC) or Liquid Chromatography (LC): Excellent for monitoring the disappearance of starting materials and the appearance of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the oxetane product and identifying impurities. The characteristic shifts of the protons on the oxetane ring are a key diagnostic tool.
-
Mass Spectrometry (MS): Coupled with GC or LC, MS helps in identifying the mass of the product and any byproducts, which is crucial for troubleshooting.
Q: Are there scalable, one-pot procedures for oxetane synthesis?
A: Yes, one-pot procedures starting from 1,3-diols have been developed. These typically involve an in-situ conversion of one of the hydroxyl groups into a good leaving group (e.g., an iodide via an Appel reaction or a sulfonate ester), followed by the addition of a base to effect the cyclization.[1] These methods can be highly efficient and reduce unit operations, making them attractive for scale-up.
Key Experimental Protocol: Scalable Synthesis of 3-Methyl-3-phenyloxetane
This protocol describes a robust, scalable intramolecular Williamson etherification.
Reaction Scheme:
Caption: General scheme for the synthesis of 3-methyl-3-phenyloxetane.
Materials & Equipment:
| Reagent/Equipment | Quantity (for 100g scale) | Purpose |
| 3-Chloro-1-phenylpropan-1-ol | 100 g (1.0 eq) | Starting Material |
| Sodium Hydride (60% in oil) | 25.8 g (1.1 eq) | Base for cyclization |
| Tetrahydrofuran (THF), anhydrous | 1 L | Reaction Solvent |
| 10 L Jacketed Glass Reactor | 1 | Reaction Vessel |
| Mechanical Stirrer | 1 | Efficient Mixing |
| Addition Funnel | 1 | Controlled Reagent Addition |
| Temperature Probe | 1 | Monitoring Reaction Temperature |
Step-by-Step Procedure:
-
Reactor Setup: Assemble the 10 L jacketed reactor under a nitrogen atmosphere. Equip it with a mechanical stirrer, temperature probe, and addition funnel.
-
Charge Reagents: Charge the reactor with a suspension of sodium hydride (25.8 g) in anhydrous THF (500 mL).
-
Cooling: Cool the suspension to 0 °C using the reactor jacket.
-
Slow Addition: Dissolve the 3-chloro-1-phenylpropan-1-ol (100 g) in anhydrous THF (500 mL) and add it to the addition funnel. Add this solution dropwise to the NaH suspension over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution at 0 °C. Caution: Vigorous hydrogen gas evolution will occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Washing: Combine the organic layers and wash with brine (250 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield the 3-methyl-3-phenyloxetane.[8]
References
-
Journal of Medicinal Chemistry. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
-
NIH National Library of Medicine. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC. [Link]
-
RadTech. (n.d.). “Kick-started” oxetanes in photoinitiated cationic polymerization: scale-up synthesis and structure-property studies. [Link]
-
Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
ResearchGate. (n.d.). Synthesis of oxetanes from diols. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. radtech.org [radtech.org]
Comparison Guide: Enantiomeric Excess Determination of (1R)-1-(Oxetan-3-yl)ethanamine
Executive Summary: The Analytical Challenge
(1R)-1-(Oxetan-3-yl)ethanamine represents a distinct class of "UV-silent" chiral building blocks. Its structural core—a strained oxetane ring fused to a chiral ethylamine—presents a dual analytical challenge:
-
Lack of Chromophore: The molecule is virtually transparent in standard UV-Vis ranges (200–400 nm), rendering direct Chiral HPLC-UV ineffective without modification.
-
Chemical Lability: While oxetanes are valuable bioisosteres for gem-dimethyl or carbonyl groups, the ring strain (~107 kJ/mol) makes them susceptible to acid-catalyzed ring opening. Standard acidic mobile phases (e.g., 0.1% TFA) can degrade the analyte during separation.
This guide compares three validated methodologies to overcome these barriers, prioritizing Pre-column Derivatization coupled with Chiral HPLC as the gold standard for accuracy and robustness.
Strategic Decision Framework
The selection of the optimal method depends on your development stage and available instrumentation.
Figure 1: Decision tree for selecting the appropriate enantiomeric excess determination method.
Comparative Methodologies
Method A: Pre-column Derivatization + Chiral HPLC (The Gold Standard)
Concept: Since the amine lacks UV absorption, we attach a UV-active "tag" (chromophore) using a base-catalyzed reaction (protecting the oxetane from acid). The resulting amide is then separated on a polysaccharide-based chiral column.
-
Reagent: Benzoyl Chloride (BzCl) or 3,5-Dinitrobenzoyl chloride.
-
Mechanism: Schotten-Baumann reaction (Amine + Acid Chloride
Amide). -
Detection: UV at 230 nm or 254 nm.
Method B: NMR with Chiral Derivatizing Agents (CDA)
Concept: Reacting the amine with a pure chiral acid (e.g., Mosher's Acid) creates diastereomers. These have distinct chemical shifts in NMR.
-
Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
-
Detection:
F NMR (cleanest baseline) or H NMR.
Method C: Chiral GC-FID
Concept: Direct analysis of the volatile amine on a chiral capillary column.
-
Constraint: Requires ensuring the injection port temperature does not trigger thermal ring-opening of the oxetane.
Performance Matrix
| Feature | Method A: Derivatization HPLC | Method B: Chiral NMR | Method C: Chiral GC |
| Accuracy | High (>99.5% precision) | Moderate (~2-5% error) | High |
| LOD/Sensitivity | Excellent (UV active) | Poor (Requires mg scale) | Good (FID) |
| Throughput | High (Automated injections) | Low (Manual prep) | Medium |
| Risk | Low (Stable amide formed) | Low | Medium (Thermal degradation) |
| Cost | Medium (Columns + Solvents) | High (Deuterated solvents) | Low (Gas) |
Deep Dive Protocol: Method A (Benzoylation + HPLC)
This protocol is designed to be self-validating and oxetane-safe (avoiding acidic conditions).
Step 1: Derivatization (Schotten-Baumann Conditions)
-
Rationale: We use a biphasic or basic organic system to neutralize HCl generated during the reaction, preventing oxetane ring opening.
-
Reagents:
-
Analyte: (1R)-1-(Oxetan-3-yl)ethanamine (approx. 10 mg)
-
Reagent: Benzoyl Chloride (1.2 eq)
-
Base: Triethylamine (TEA) (2.0 eq)
-
Solvent: Dichloromethane (DCM) anhydrous
-
Procedure:
-
Dissolve 10 mg of amine in 1.0 mL dry DCM in a 4 mL vial.
-
Add 2.0 equivalents of TEA.
-
Cool to 0°C (ice bath) to control exotherm.
-
Slowly add 1.2 equivalents of Benzoyl Chloride.
-
Stir at room temperature for 30 minutes.
-
Quench: Add 0.5 mL saturated NaHCO
(aq). Vortex. -
Extract: Remove the organic (bottom) layer. Dry over Na
SO . -
Dilute: Dilute the supernatant with Isopropanol (IPA) to approx. 0.5 mg/mL for injection.
Step 2: Chiral HPLC Parameters[1]
-
Column: Chiralpak AD-H or Chiralpak IG (Amylose-based columns generally show better selectivity for aromatic amides).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v). Note: Avoid DEA/TFA additives if possible, though the benzamide is stable.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
Step 3: Data Analysis
Calculate Enantiomeric Excess (
Figure 2: Workflow for the Benzoylation-HPLC method.
Critical Control Points & Troubleshooting
Oxetane Stability Warning
The oxetane ring is an acid-labile ether.
-
Avoid: Direct injection of the underivatized amine into acidic mobile phases (e.g., 0.1% TFA/Water). This can lead to ring opening to form the 1,3-diol derivative, confusing the chromatogram.
-
Solution: The benzamide derivative formed in Method A is significantly more robust than the free amine.
Racemization Check
Does the derivatization condition cause racemization?
-
Validation: Run a "null" reaction with a known enantiopure standard (if available) or a racemic standard. The racemic standard must show a 50:50 split. If the enantiopure standard shows <99% ee after derivatization, reduce the reaction temperature to -10°C and use a milder base (e.g., Pyridine).
Elution Order
Without an authentic standard of the (S)-enantiomer, you cannot confirm absolute configuration by HPLC alone.
-
Solution: Use Method B (Mosher's analysis) to assign configuration if unknown, then correlate to the HPLC retention time.
References
-
Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][5] Angewandte Chemie International Edition. Link
-
Supports the structural stability and utility of oxetanes in medicinal chemistry.[2]
-
-
Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews. Link
- The authoritative guide on Mosher's acid (Method B) for chiral amine analysis.
-
Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters." Journal of the American Chemical Society. Link
- Foundational text for the NMR method described.
-
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[6]
- General reference for the selection of polysaccharide columns (AD-H/OD-H) for benzamides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Seminole State College Virtual Tour [sscok.edu]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
(1R)-1-(Oxetan-3-yl)ethanamine proper disposal procedures
An In-Depth Guide to the Proper Disposal of (1R)-1-(Oxetan-3-yl)ethanamine for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous responsibility that culminates in their safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for the proper disposal of (1R)-1-(Oxetan-3-yl)ethanamine. Our objective is to move beyond a simple checklist, offering a framework grounded in scientific principles and regulatory standards to ensure safety and environmental stewardship.
Immediate Safety Profile & Hazard Assessment
(1R)-1-(Oxetan-3-yl)ethanamine, a specialized building block in medicinal chemistry, requires careful handling due to its amine functional group and strained oxetane ring. While a specific Safety Data Sheet (SDS) is not available in the provided search results, we can infer its hazard profile from analogous amine and oxetane compounds. Amines are typically basic and can cause irritation or corrosion, while small heterocyclic compounds warrant careful handling.
Based on data from similar chemical structures, the primary hazards are summarized below.[1][2][3][4][5]
| Hazard Classification | Description | Rationale & Implication for Disposal |
| Skin Corrosion/Irritation | Expected to cause skin irritation upon direct contact.[1][2] | All handling and disposal procedures must be conducted while wearing appropriate nitrile or neoprene gloves. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Poses a significant risk of serious eye irritation or damage.[1][4][5] | Safety glasses or goggles are mandatory. In case of contact, immediate and prolonged rinsing is critical.[1][6] |
| Respiratory Irritation | Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][2][3][6] | All transfers and handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3] |
| Acute Oral Toxicity | May be harmful if swallowed, a common characteristic of amine compounds.[2][3] | Do not eat, drink, or smoke in laboratory areas to prevent accidental ingestion.[2][3] |
Given these characteristics, (1R)-1-(Oxetan-3-yl)ethanamine and materials contaminated with it must be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave," meaning from the point of generation to its final, environmentally sound disposal.[7]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.
-
Why it's critical: Mixing amines with incompatible chemicals, such as acids or strong oxidizing agents, can trigger violent exothermic reactions, posing a significant safety hazard.[11][12][13] Keeping waste streams separate prevents dangerous reactions and ensures the final disposal method is effective and safe.[11]
-
Protocol:
-
Designate a specific waste container for (1R)-1-(Oxetan-3-yl)ethanamine and related amine waste.
-
Do not mix this waste with acidic waste, halogenated solvents, or oxidizing waste.
-
Solid waste (e.g., contaminated filter paper, gloves, weighing boats) should be collected separately from liquid waste.
-
Step 2: Container Selection and Labeling
The integrity of the disposal process relies on the integrity of the waste container.[14]
-
Why it's critical: The container must be compatible with the chemical to prevent degradation, leaks, or ruptures.[11][15] Proper labeling is a regulatory requirement and essential for communicating hazards to everyone who may handle the container.[13][14][15]
-
Protocol:
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. The original product container is often a suitable choice if it is in good condition.[15] Ensure the screw cap is also in new condition and provides a tight seal.[15]
-
Label Immediately: Affix a hazardous waste tag to the container before adding any waste.[14]
-
Complete the Label: Clearly write the full chemical name: "(1R)-1-(Oxetan-3-yl)ethanamine". Do not use abbreviations. The label must include the words "Hazardous Waste".[14][15]
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated SAA near the point of generation.[16][17]
-
Why it's critical: The SAA provides a controlled, safe location for short-term waste storage, ensuring it remains under the supervision of laboratory personnel. Storing waste properly minimizes the risk of spills and exposure.
-
Protocol:
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[14][15][17] This prevents the release of vapors and protects the lab environment.
-
Provide Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray.[15] The secondary container must be large enough to hold the entire volume of the largest container within it.[18]
-
Manage Volume: Do not overfill containers. Leave at least 10% of headspace (or about one inch) to allow for vapor expansion.[15][16]
-
Monitor Accumulation Dates: Note the date you first add waste to the container. Your institution's Environmental Health & Safety (EHS) department will have specific time limits for how long waste can be stored in an SAA before it must be collected.[19]
-
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Why it's critical: The treatment and disposal of hazardous waste are highly regulated processes that require specialized facilities and expertise to protect human health and the environment.[7][8]
-
Protocol:
-
Request Pickup: Once the waste container is about three-quarters full or nearing its accumulation time limit, submit a hazardous waste pickup request through your institution's EHS department.[19]
-
Professional Disposal: Your EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8] For organic compounds like (1R)-1-(Oxetan-3-yl)ethanamine, the most common disposal method is high-temperature incineration at a licensed facility, which ensures complete destruction of the hazardous material.[5]
-
Emergency Procedures for Spills and Exposure
All personnel handling this compound must be trained on emergency response.[20][21][22]
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]
-
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including double gloves, lab coat, and eye protection.
-
Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[23] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material and contaminated items into a designated hazardous waste container.[4][23]
-
Clean the spill area thoroughly.
-
Visualizing the Disposal Decision Pathway
To ensure clarity, the following diagram outlines the logical flow for managing waste containing (1R)-1-(Oxetan-3-yl)ethanamine.
Caption: Decision workflow for the disposal of (1R)-1-(Oxetan-3-yl)ethanamine.
References
- Thermo Fisher Scientific. (2011, December 15). Safety Data Sheet.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Apollo Scientific. (2023, July 6). Oxetan-3-one Safety Data Sheet.
- Collect and Recycle. Amine Disposal For Businesses.
- Carl ROTH. Safety Data Sheet: Ethanolamine.
- Tecnoproject. (2023, February 20). Safety Data Sheet: Ethylamine.
- ChemScene. Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine.
- Purdue University. Guidelines: Handling and Disposal of Chemicals.
- Fisher Scientific. (2010, November 4). Safety Data Sheet: Oxetan-3-ol.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- ECHEMI. Oxetan-3-ol SDS, 7748-36-9 Safety Data Sheets.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry.
- Occupational Safety and Health Administration. Hazardous Waste - Standards.
- U.S. Environmental Protection Agency. Hazardous Waste.
- Occupational Safety and Health Administration. Hazardous Waste - Overview.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- HalenHardy. (2024, June 18). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. tecnoproject.com [tecnoproject.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. connmaciel.com [connmaciel.com]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 20. vumc.org [vumc.org]
- 21. epa.gov [epa.gov]
- 22. cleanmanagement.com [cleanmanagement.com]
- 23. carlroth.com:443 [carlroth.com:443]
Personal protective equipment for handling (1R)-1-(Oxetan-3-yl)ethanamine
[1]
Introduction: Beyond Compliance
Handling (1R)-1-(Oxetan-3-yl)ethanamine requires a nuanced understanding of its dual chemical nature. It is not merely a generic organic base; it combines a nucleophilic primary amine with a strained oxetane ring . This structural combination creates a specific risk profile: the amine confers corrosivity and basicity, while the oxetane ring introduces thermodynamic strain, making the molecule susceptible to exothermic ring-opening reactions, particularly in acidic environments.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide an operational framework for researchers. It is designed to protect both the scientist from acute injury and the high-value chiral intermediate from degradation.
Part 1: The Hazard Profile
To select the correct PPE, one must understand the "Why."[1][2] The risks associated with this compound are derived directly from its molecular architecture.
| Hazard Class | GHS Code | Operational Implication |
| Corrosivity | H314 / H318 | Primary Risk. The free amine is basic (pKa ~9-10).[3] Contact causes immediate tissue damage (saponification of lipids). Eye protection is non-negotiable. |
| Flammability | H226 | Flash point is likely <60°C. Vapors can travel to ignition sources. Oxetane ring strain adds energy to combustion. |
| Reactivity | N/A (Chemical) | Acid Sensitivity. The oxetane ring is kinetically stable but thermodynamically unstable. Strong acids (Lewis or Brønsted) trigger exothermic ring opening/polymerization. |
| Toxicity | H302 / H335 | Harmful if swallowed.[4] High vapor pressure (low MW) leads to respiratory irritation. |
Critical Note: While many suppliers list this as "Irritant" (H315), the safest operational standard for low-molecular-weight primary amines is Corrosive (Category 1B) .[3] Treat it as such until proven otherwise.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for direct handling of corrosive amines.[3]
1. Hand Protection (The Barrier) [3]
-
Material: Nitrile Rubber (Minimum).
-
Thickness:
0.11 mm (Standard) for incidental splash. 0.2 mm (Heavy Duty) for prolonged handling. -
Reasoning: Low molecular weight amines can permeate thin latex rapidly. Nitrile offers superior chemical resistance to aliphatic amines.
-
Technique: "Double-gloving" is recommended during transfer operations.[3] Remove the outer pair immediately upon contamination.
2. Eye & Face Protection (The Shield) [3]
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Contraindication: Do NOT rely on safety glasses alone. Vapors and micro-droplets can bypass side shields.
-
Face Shield: Required if pouring volumes >100 mL or working outside a fume hood (not recommended).
3. Respiratory Protection (The Filter) [3]
-
Primary Control: Fume Hood (Face velocity 80–100 fpm).
-
Secondary Control (Spill/Maintenance): Half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG) .
-
Note: Ensure the cartridge is rated for Amines (often green or yellow band depending on manufacturer). Standard Organic Vapor (black) filters can be quickly saturated or degraded by basic amines.
-
Part 3: Operational Workflow (The "Sterile" Boundary)
This workflow treats the chemical handling area as a "Hot Zone."
Step 1: Pre-Operational Check
-
Verify Ventilation: Confirm fume hood flow.
-
Acid Sweep: Remove all strong acids (HCl, H₂SO₄) from the immediate vicinity. Risk: Accidental mixing causes violent exotherm.[3]
-
Cooling: If the bottle is pressurized (bulging), cool to 4°C before opening to reduce vapor pressure.
Step 2: Transfer Protocol
-
Don PPE: Lab coat (buttoned), Goggles, Nitrile Gloves (Double).
-
Open: Open container inside the hood.
-
Transfer: Use positive displacement pipettes or glass syringes. Avoid plastic syringes if compatibility is unknown (amine-catalyzed degradation).[3]
-
Seal: Parafilm is insufficient. Use a Teflon-lined cap.[3]
Step 3: Decontamination (Doffing) [3]
-
Wipe Down: Wipe exterior of the reagent bottle with a dry tissue, then a damp tissue (water). Discard tissues as solid hazardous waste.
-
Outer Gloves: Remove outer gloves inside the hood; discard into solid waste.
-
Wash: Wash hands (with inner gloves on) with soap and water, then remove inner gloves.
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision-making process for handling (1R)-1-(Oxetan-3-yl)ethanamine, linking chemical properties to specific safety actions.
Figure 1: Risk-to-Control Logic Flow.[3][2] Red nodes indicate high hazards; Green nodes indicate required controls.
Part 5: Emergency Response & Disposal
Spill Response (Minor < 50 mL)
-
Evacuate: Clear immediate area.
-
PPE Up: Goggles, Face Shield, Double Nitrile Gloves, Respirator (if outside hood).
-
Neutralize? NO. Do not use acid to neutralize. The heat of neutralization + ring opening can cause sputtering or toxic fumes.
-
Absorb: Use an inert absorbent (Vermiculite or Sand). Avoid paper towels (surface area + flammability).[3]
-
Collect: Scoop into a sealable container. Label "Flammable/Corrosive Debris."
Disposal Plan
-
Waste Stream: Organic Solvents (Non-Halogenated) OR Specific High-BTU Waste.[3]
-
Segregation: CRITICAL. Do not place in waste containers containing acidic aqueous layers or strong oxidizers.
-
Container Prep: Triple rinse empty reagent bottles with Ethanol before disposal. The rinsate must go into the hazardous waste stream.[5]
References
-
Fisher Scientific. (2021).[2] Safety Data Sheet: Oxetan-3-ol (Analogous Hazard Data). Retrieved from [3]
-
CymitQuimica. (2023).[6][7] Safety Data Sheet: Oxetane Handling Guidelines. Retrieved from
-
American Chemical Society (ACS). (2023). Oxetanes in Drug Discovery: Stability and Reactivity. Journal of Medicinal Chemistry. Retrieved from [3]
-
BLD Pharm. (2024). Product Safety: 1-(Oxetan-3-yl)ethanamine.[3] Retrieved from [3]
-
Wayne State University. (2025).[5] Chemically Contaminated Waste Management Guide.[5] Retrieved from [3]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
